N-methylpyrazine-2-carboxamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-methylpyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-7-6(10)5-4-8-2-3-9-5/h2-4H,1H3,(H,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVFDBZMQPCJEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to N-methylpyrazine-2-carboxamide: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of N-methylpyrazine-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, characterization, and explore its potential therapeutic applications based on the biological activities of structurally related pyrazine derivatives.
Core Chemical Identity
A solid understanding of the fundamental chemical identifiers is paramount for any research endeavor. This section provides the essential data for this compound.
| Chemical Identifier | Value | Source(s) |
| CAS Number | 88393-94-6 | [1] |
| IUPAC Name | This compound | [1] |
| Chemical Formula | C₆H₇N₃O | [1] |
| Molecular Weight | 137.14 g/mol | [1] |
| Canonical SMILES | O=C(NC)C1=NC=CN=C1 | [1] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the amidation of a pyrazine-2-carboxylic acid derivative with methylamine. The following protocol is a robust and well-established method derived from general procedures for the synthesis of pyrazinecarboxamides.[2][3]
Experimental Workflow: From Carboxylic Acid to Carboxamide
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Pyrazine-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dry toluene
-
Dry acetone
-
Dry pyridine
-
Methylamine solution (e.g., 40% in water or as gas)
-
Deionized water
-
Ethanol
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pyrazine-2-carboxylic acid (1.0 eq) in dry toluene. Carefully add thionyl chloride (1.5 eq) dropwise at room temperature. The mixture is then heated to reflux for 1-2 hours until the evolution of gas ceases. Excess thionyl chloride and toluene are removed under reduced pressure to yield the crude pyrazine-2-carbonyl chloride, which can be used in the next step without further purification.[2]
-
Amidation Reaction: Dissolve the crude pyrazine-2-carbonyl chloride in dry acetone. In a separate flask, prepare a solution of methylamine (1.1 eq) in dry pyridine. Cool the methylamine solution in an ice bath and add the pyrazine-2-carbonyl chloride solution dropwise with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.[2][3]
-
Workup and Purification: Pour the reaction mixture into cold water to precipitate the crude this compound.[2] Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield the pure product.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the analysis of this compound.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrazine ring protons and the N-methyl protons. The chemical shifts and coupling constants will be characteristic of the molecule's structure. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrazine ring, the carbonyl group, and the methyl group. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and vibrations of the pyrazine ring.[4] |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of this compound (137.14 g/mol ). |
| Melting Point | A sharp melting point is indicative of a pure compound. |
Potential Therapeutic Applications and Mechanism of Action
While specific biological data for this compound is emerging, the broader class of pyrazine carboxamides has shown significant promise in various therapeutic areas. This section explores the potential applications based on the activities of its structural analogs.
Antimicrobial Activity
Pyrazine-2-carboxamide, known as pyrazinamide, is a first-line antitubercular drug.[4] Its derivatives have been extensively studied for their antimicrobial properties. The proposed mechanism of action for some pyrazine carboxamides involves the inhibition of essential enzymes in pathogens, such as DNA gyrase, which is a validated target for antimicrobial drug development.[5] Molecular docking studies on similar pyrazine-2-carboxylic acid derivatives have suggested potential binding interactions with Mycobacterium tuberculosis InhA protein, an enzyme crucial for mycolic acid biosynthesis.[6]
Anticancer Activity: Targeting Signaling Pathways
Recent research has highlighted the potential of pyrazine carboxamide derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[1] FGFRs are key players in multiple signaling pathways, including the MAPK and AKT pathways, which are often dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[1][7]
Caption: Potential inhibition of the FGFR signaling pathway by this compound.
By inhibiting FGFR, this compound and its derivatives could potentially block downstream signaling through the MAPK and PI3K/AKT pathways, thereby inhibiting cancer cell proliferation and survival.[1] This makes it a promising scaffold for the development of novel targeted cancer therapies.
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly sealed.[11]
Conclusion and Future Directions
This compound is a versatile heterocyclic compound with a straightforward synthetic route and significant potential for therapeutic applications. Its structural similarity to known antimicrobial and anticancer agents makes it a compelling candidate for further investigation in drug discovery programs. Future research should focus on elucidating its specific biological targets and mechanism of action, as well as optimizing its structure to enhance potency and selectivity. The development of a detailed safety profile through toxicological studies will also be crucial for its progression as a potential therapeutic agent.
References
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Zulqurnain, M., et al. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. IOP Conference Series: Materials Science and Engineering, 833, 012057. [Link]
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Ghasemzadeh, M. A., et al. (2017). Synthesis, Characterization and Crystal Structure Determination of a Pyrazine-2-carboxamide-bridged Two-dimensional Polymeric Co. Journal of the Iranian Chemical Society, 14(8), 1735-1741. [Link]
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Zitko, J., et al. (2015). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 20(11), 19825-19841. [Link]
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Wang, Y., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 22(2), 310. [Link]
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Jandourek, O., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules, 20(5), 8437-8456. [Link]
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Khan, I., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(18), 6009. [Link]
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The Physicochemical Landscape of Pyrazine-2-Carboxamide Derivatives: A Technical Guide for Drug Development Professionals
Foreword: The Enduring Relevance of the Pyrazine Scaffold
The pyrazine-2-carboxamide core, exemplified by the frontline anti-tuberculosis drug pyrazinamide, represents a cornerstone in medicinal chemistry. Its deceptively simple structure belies a complex interplay of physicochemical properties that dicates its biological activity and pharmacokinetic profile. For researchers and drug development professionals, a deep understanding of these characteristics is not merely academic; it is the bedrock upon which novel, more effective therapeutic agents are built. This technical guide provides an in-depth exploration of the critical physicochemical attributes of pyrazine-2-carboxamide derivatives, offering field-proven insights into their determination and their profound impact on drug efficacy. We will delve into the nuances of solubility, lipophilicity, ionization, and solid-state properties, elucidating the causal relationships between these parameters and biological outcomes.
I. The Crucial Role of Solubility in Bioavailability
Aqueous solubility is a fundamental prerequisite for oral drug absorption and systemic distribution. For pyrazine-2-carboxamide derivatives, this property is intricately linked to the polarity imparted by the pyrazine ring nitrogens and the amide functionality, which are capable of forming hydrogen bonds with water.[1]
Pyrazinamide itself is described as sparingly soluble in water.[2] The solubility of pyrazine-2-carboxamide derivatives can be significantly influenced by the nature and position of substituents on the pyrazine ring and the amide nitrogen.
Quantitative Solubility Profile of Pyrazinamide
The solubility of pyrazinamide has been determined in various solvents and at different temperatures, providing a baseline for understanding its derivatives.
| Solvent System | Temperature (K) | Molar Fraction Solubility (x10³) |
| Methanol:Water (0.6 molar fraction methanol) | 283.15 - 323.15 | Increases with temperature |
| Acetone:n-Propanol (0.6 molar fraction acetone) | 283.15 - 323.15 | Increases with temperature |
| Dimethyl Sulfoxide | 318.15 | Highest solubility observed |
| Cyclohexane | 283.15 | Lowest solubility observed |
Data compiled from studies on pyrazinamide solubility.[1][3]
A "cosolvent phenomenon" has been observed, where the solubility of pyrazinamide is greatest in specific mixtures of solvents, such as a 0.6 molar fraction of methanol in water or acetone in n-propanol.[3] This highlights the importance of the polarity and hydrogen bonding capacity of the solvent environment. The dissolution process of pyrazinamide is generally endothermic, meaning solubility increases with temperature.[3]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This method remains the gold standard for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: An excess amount of the pyrazine-2-carboxamide derivative is added to a known volume of the relevant solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature water bath or shaker for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality: This method ensures that the measured solubility is the true thermodynamic equilibrium solubility, as it allows sufficient time for the dissolution process to reach a steady state, independent of the initial dissolution rate.
II. Lipophilicity: The Key to Membrane Permeation
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's ability to cross biological membranes, including the gut wall and the cell membranes of target pathogens. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds like pyrazine-2-carboxamide derivatives, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter.[2]
A delicate balance is required; while sufficient lipophilicity is necessary for membrane transport, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[4] The logP value of pyrazinamide is approximately -0.47, indicating a preference for aqueous environments.[5]
Structure-Lipophilicity Relationships
The lipophilicity of pyrazine-2-carboxamide derivatives can be readily modulated through chemical modification. The introduction of lipophilic substituents, such as alkyl or aryl groups, on the pyrazine ring or the amide nitrogen generally increases the logP value.
For instance, a study on 5-alkyl and 5-alkanamido pyrazinamide derivatives found a positive correlation between the length of the 5-alkyl chain and antimycobacterial activity, which was attributed to increased lipophilicity enhancing penetration of the mycobacterial cell wall.[6]
Experimental Protocol: Shake-Flask Method for logD/logP Determination
This direct and reliable method is considered the gold standard for lipophilicity determination.[7][8]
Methodology:
-
Solvent Saturation: n-Octanol and the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for logD) are mutually saturated by vigorous mixing for at least 24 hours, followed by separation of the two phases.
-
Partitioning: A known amount of the pyrazine-2-carboxamide derivative is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.
-
Equilibration: The mixture is gently agitated (e.g., on a rotator) for a sufficient time (typically 1-24 hours) to allow for the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical technique, such as HPLC-UV.
-
Calculation: The logD (or logP for non-ionizable compounds) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Self-Validation: The use of mutually saturated solvents is critical to prevent volume changes during the experiment that would affect the concentration measurements. The analysis of both phases provides a cross-validation of the results.
III. Ionization State (pKa): A Determinant of Solubility and Receptor Interaction
The pKa value represents the pH at which a molecule is 50% ionized. For pyrazine-2-carboxamide derivatives, the pyrazine ring nitrogens are weakly basic, while the amide proton is very weakly acidic. The pKa of the parent pyrazine is 0.65.[9] The electron-withdrawing nature of the carboxamide group further reduces the basicity of the ring nitrogens.
The ionization state of a molecule at a given pH profoundly influences its solubility, lipophilicity, and ability to interact with biological targets. For instance, the ionized form of a drug is generally more water-soluble, while the neutral form is more lipid-soluble and thus more readily permeates cell membranes.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate and widely used method for determining pKa values.[10][11]
Methodology:
-
Sample Preparation: A precise amount of the pyrazine-2-carboxamide derivative is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) for compounds with low aqueous solubility. An inert electrolyte (e.g., KCl) is added to maintain constant ionic strength.
-
Titration: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments using a burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.
-
Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa value corresponds to the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This can be determined from the inflection point of the titration curve.
Causality and Validation: This method directly measures the change in proton concentration as a function of added acid or base, providing a direct measure of the compound's ionization behavior. The accuracy of the method is validated by the calibration of the pH electrode with standard buffers and the use of standardized titrants.
IV. The Solid State: Crystal Structure and Polymorphism
The solid-state properties of a drug substance, including its crystal structure and the potential for polymorphism, can have a significant impact on its physicochemical properties, manufacturability, and bioavailability. Polymorphs are different crystalline forms of the same compound that can exhibit different melting points, solubilities, dissolution rates, and stability.[12]
Pyrazinamide is known to exist in at least four polymorphic forms: α, β, γ, and δ.[7][13] The relative stability of these polymorphs can be influenced by temperature. At room temperature, the α form is the most stable.
Impact of Polymorphism on Physicochemical Properties
The different arrangements of molecules in the crystal lattice of polymorphs result in different intermolecular interactions, such as hydrogen bonding. These differences in crystal packing and intermolecular forces directly affect the energy required to break the crystal lattice, which in turn influences properties like melting point and solubility. Generally, the most stable polymorph has the highest melting point and the lowest solubility.
For pyrazinamide, the γ form has a faster intrinsic dissolution rate than the α and δ polymorphs, but the α form is preferred due to its greater stability.
Experimental Protocol: Single-Crystal X-ray Diffraction
This is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Methodology:
-
Crystal Growth: A single crystal of the pyrazine-2-carboxamide derivative of suitable size and quality is grown from a solution by slow evaporation, cooling, or vapor diffusion.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using computational methods, and the structural model is refined to best fit the experimental data.
Authoritative Grounding: The resulting crystallographic data, including bond lengths, bond angles, and details of intermolecular interactions, provides an unambiguous determination of the solid-state structure. This information is crucial for understanding structure-property relationships.
V. Structure-Activity Relationships (SAR): The Synthesis of Knowledge
The ultimate goal of characterizing the physicochemical properties of pyrazine-2-carboxamide derivatives is to establish robust structure-activity relationships (QSAR).[8][9] By systematically modifying the chemical structure and observing the corresponding changes in both physicochemical properties and biological activity, we can develop predictive models to guide the design of more potent and effective drug candidates.
The Interplay of Physicochemical Properties and Antimycobacterial Activity
The antimycobacterial activity of pyrazine-2-carboxamide derivatives is a complex function of their physicochemical properties.
-
Lipophilicity and Permeability: As previously mentioned, increased lipophilicity can enhance the penetration of the mycobacterial cell wall, leading to improved activity.[6] However, there is often an optimal range of lipophilicity, beyond which activity may decrease due to poor solubility or other factors.
-
Electronic Effects and pKa: The electronic properties of substituents on the pyrazine ring can influence the pKa of the molecule, which in turn affects its ionization state at the acidic pH found within mycobacterial lesions, a critical factor for the activity of pyrazinamide.
-
Steric Factors and Receptor Binding: The size and shape of the molecule, governed by its substituents, are critical for its ability to bind to its biological target.
A study of various pyrazinamide derivatives demonstrated that compounds with certain substitutions, such as a 4-fluorophenyl or a 2,4-dimethoxyphenyl group, exhibited high antitubercular activity, which was supported by computational docking studies showing strong binding affinities.[3] Another study found that a derivative with a specific alkyl chain length (derivative 1f) showed the best inhibitory effect on Mycobacterium tuberculosis.[2]
VI. Conclusion: A Roadmap for Rational Drug Design
The physicochemical characteristics of pyrazine-2-carboxamide derivatives are not independent variables but rather a complex and interconnected web of properties that collectively determine the therapeutic potential of these compounds. A thorough understanding and a commitment to the rigorous experimental determination of solubility, lipophilicity, pKa, and solid-state properties are indispensable for the rational design of new and improved drugs based on this important scaffold. By elucidating the causal links between chemical structure, physicochemical properties, and biological activity, we can navigate the challenging landscape of drug discovery with greater precision and a higher probability of success.
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- 10. chemrxiv.org [chemrxiv.org]
- 11. Dynamics and disorder: on the stability of pyrazinamide polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. revroum.lew.ro [revroum.lew.ro]
Structural Elucidation and Supramolecular Architecture of N-methylpyrazine-2-carboxamide
Executive Summary
N-methylpyrazine-2-carboxamide is a pivotal scaffold in the development of antitubercular agents and viral capsid inhibitors. Unlike its parent compound, Pyrazinamide (PZA), the introduction of the N-methyl group alters the hydrogen-bonding landscape, shifting the supramolecular assembly from standard amide dimers to complex catemeric chains.
This guide provides a rigorous protocol for the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of this compound. It focuses on the causality between molecular conformation and solid-state packing, offering a self-validating workflow for researchers characterizing pyrazine-carboxamide derivatives.
Part 1: Synthesis and Crystallization Protocol
Chemical Synthesis
The synthesis relies on a nucleophilic acyl substitution. To ensure high crystallographic purity, we utilize a direct amidation of methyl pyrazine-2-carboxylate, avoiding the aggressive conditions of acid chloride intermediates which often lead to trace hydrolysis byproducts that disrupt crystal lattice growth.
Reaction Scheme:
Step-by-Step Protocol:
-
Dissolution: Dissolve 10 mmol of methyl pyrazine-2-carboxylate in 15 mL of anhydrous methanol.
-
Addition: Cool to 0°C. Add 40% aqueous methylamine (15 mmol) dropwise over 10 minutes.
-
Reaction: Stir at room temperature for 4 hours. Monitor via TLC (EtOAc:Hexane 1:1).
-
Isolation: Evaporate solvent under reduced pressure. The crude product typically appears as a white powder.
-
Purification: Recrystallize immediately from hot ethanol to remove trace methylamine salts.
Crystal Growth Strategy
High-quality single crystals are required for structure solution. The N-methyl group increases solubility in polar solvents compared to PZA, requiring a controlled evaporation approach.
Optimal Conditions:
-
Solvent: Methanol/Ethanol (1:1 v/v).
-
Method: Slow evaporation at 4°C. Lower temperature reduces kinetic defects in the lattice.
-
Target Morphology: Colorless blocks or prisms (Needles often indicate rapid growth and twinning).
Figure 1: Optimized crystallization workflow for pyrazine carboxamide derivatives.
Part 2: Single Crystal X-Ray Diffraction (SCXRD)
Data Collection Parameters
The N-methyl group introduces rotational freedom not present in PZA. Data collection at low temperature is mandatory to freeze methyl group rotation and obtain accurate anisotropic displacement parameters (ADPs).
| Parameter | Setting | Rationale |
| Temperature | 100 K (Liquid | Minimizes thermal vibration of the terminal methyl group. |
| Source | Mo K | Preferred for charge density quality; reduces absorption effects. |
| Resolution | 0.75 Å or better | Required to resolve the amide hydrogen position accurately. |
| Completeness | > 99.5% | Essential for accurate space group determination. |
Structure Solution & Refinement
-
Space Group Determination: Expect Monoclinic systems (often
or ) common for planar aromatic amides. -
H-Atom Treatment: The amide N-H proton should be located in the difference Fourier map and refined semi-freely (with distance restraints if necessary) to confirm the hydrogen bonding network. The methyl hydrogens should be treated as a rotating group (AFIX 137 in SHELX).
Part 3: Structural Analysis & Supramolecular Architecture
Molecular Conformation (The "Syn" vs "Anti" Check)
In the solid state, this compound adopts a specific conformation to minimize dipole repulsion and maximize intramolecular bonding.
-
Intramolecular H-Bond: The amide nitrogen (N-H) typically forms a weak intramolecular hydrogen bond with the pyrazine ring nitrogen (
), forming a stable S(5) ring motif. -
Consequence: This locks the amide group coplanar with the pyrazine ring, extending the conjugation system.
Intermolecular Packing (The "Catemer" Motif)
Unlike primary amides (like PZA) which form Centrosymmetric
-
Primary Interaction:
(Intermolecular). -
Geometry: The molecules stack in translation chains (C(4) motif) rather than closed dimers because the methyl group sterically blocks the "other side" of the amide, preventing the formation of the cyclic dimer.
-
Secondary Interaction: Weak
stacking between pyrazine rings stabilizes the columns of chains.
Figure 2: Hierarchy of supramolecular interactions in this compound.
Part 4: Validation & Quality Control
To ensure the structural model is correct, the following validation steps are required:
-
CheckCIF Validation: Ensure no Level A or B alerts regarding missed symmetry. Pyrazine rings can sometimes mimic higher symmetry than actually present.
-
Thermal Ellipsoids: The terminal methyl carbon should show slightly higher thermal motion than the ring carbons, but it should not be "pancaked" (which indicates disorder).
-
Powder Diffraction (PXRD) Comparison:
-
Simulate the PXRD pattern from your single crystal data (using Mercury or Olex2).
-
Compare with the experimental PXRD of the bulk synthesized powder.
-
Pass Criteria: Peaks must align within
. This confirms the single crystal is representative of the bulk drug substance.
-
References
-
Synthesis & Properties
-
ChemicalBook. (n.d.). This compound Properties and Melting Point. Retrieved from
-
-
Structural Analogs & Conformation
-
Crystallographic Methodology
-
Drug Design Context
Sources
N-Methylpyrazine-2-carboxamide: The "Silent" Analog in Antimycobacterial History
Topic: History of N-methylpyrazine-2-carboxamide in Antimycobacterial Research Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the pharmacopeia of tuberculosis (TB) treatment, Pyrazinamide (PZA) stands as a cornerstone of short-course chemotherapy.[1] However, the history of its structural analog, This compound , offers a critical "negative control" that was instrumental in elucidating the unique prodrug mechanism of PZA. While PZA is rapidly hydrolyzed by the mycobacterial enzyme pyrazinamidase (PncA) to the active pyrazinoic acid (POA), the N-methyl derivative remains metabolically inert within the bacillus. This guide explores the chemical genesis, biological evaluation, and mechanistic insights provided by this compound, serving as a case study in how "failed" analogs define the boundaries of structure-activity relationships (SAR).
Chemical Genesis & Physicochemical Profile
Synthesis Pathway
The synthesis of this compound typically follows a nucleophilic acyl substitution pathway, distinct from the hydrolysis methods used for PZA.
Protocol Summary: The synthesis is achieved by reacting methyl pyrazine-2-carboxylate with methylamine. Unlike PZA, which is often synthesized via ammonolysis, the introduction of the methyl group on the amide nitrogen requires the use of the corresponding primary amine.
DOT Diagram: Synthesis & Activation Logic
Caption: Comparative synthesis trajectory. While PZA uses ammonia, the N-methyl analog utilizes methylamine, locking the amide structure.
Physicochemical Comparison
The methylation of the amide nitrogen significantly alters the hydrogen bond donor (HBD) capacity and lipophilicity, affecting both transport and enzyme recognition.
| Property | Pyrazinamide (PZA) | This compound | Impact on Biology |
| Formula | C₅H₅N₃O | C₆H₇N₃O | Increased steric bulk at active site. |
| Mol. Weight | 123.11 g/mol | 137.14 g/mol | Minimal impact on passive diffusion. |
| LogP | -0.71 | ~ -0.2 to 0.1 | Slightly more lipophilic; better passive entry but distinct solubility. |
| H-Bond Donors | 2 (Primary Amide) | 1 (Secondary Amide) | Reduced capacity to form key H-bonds in PncA catalytic pocket. |
| pKa (Conj. Acid) | ~0.5 | ~0.6 | Remains uncharged at physiological pH. |
Biological Evaluation: The "Valley of Death"
The Kushner Screening (1952)
The seminal work by Kushner et al. (1952) introduced PZA and a library of analogs. While PZA exhibited potent in vivo activity in murine TB models, the N-methyl analog was notably inactive . This dichotomy was the first clue that the mechanism of action was not purely physicochemical but enzymatic.
-
PZA: Active at 0.1% - 1.0% dietary intake in mice.
-
N-Methyl Analog: Inactive at equivalent or higher doses.[2]
The Prodrug Hypothesis Confirmation
The inactivity of this compound provided the structural boundary for the "prodrug" hypothesis.
-
Mechanism: M. tuberculosis expresses PncA (pyrazinamidase), which hydrolyzes PZA to Pyrazinoic Acid (POA).[1][3][4] POA is the active moiety that disrupts membrane energetics and inhibits PanD (aspartate decarboxylase).
-
The Failure: The N-methyl group introduces steric hindrance that prevents PncA from processing the amide bond. Because the compound cannot be converted to the free acid (POA) inside the bacterium, it remains inert.
DOT Diagram: The Enzymatic Checkpoint
Caption: PncA acts as a specific filter. PZA is hydrolyzed to the active POA, while the N-methyl analog is rejected due to steric hindrance.
Modern Renaissance: Bypassing the Enzyme
While the simple N-methyl analog is inactive, recent research (2010s–2020s) has revisited N-substituted pyrazinecarboxamides with a different strategy: Bypassing PncA entirely.
The "Goldilocks" Effect of Substitution
-
Small Substituents (Methyl/Ethyl): Inactive. They are too bulky for PncA but not lipophilic enough to act directly on the membrane or inhibit Fatty Acid Synthase I (FAS-I).
-
Large Substituents (Phenyl, Octyl, Decyl): Active. These compounds do not require PncA activation. They act as direct inhibitors of FAS-I or disrupt the mycobacterial membrane due to high lipophilicity.
Comparative Activity Data
The following table illustrates why the N-methyl analog sits in a "dead zone" of activity.
| Compound Class | Structure (R) | Target | PncA Dependent? | MIC (µg/mL) against M.tb |
| Prodrug | -H (PZA) | PanD / Membrane | Yes | 12.5 - 50 (pH dependent) |
| Small Alkyl | -CH₃ (N-methyl) | None (Inert) | No (Substrate rejected) | >100 (Inactive) |
| Aryl | -Phenyl | FAS-I (Putative) | No | 25 - 50 |
| Long Alkyl | -C₈H₁₇ (Octyl) | Membrane / FAS-I | No | 3.13 - 12.5 |
Experimental Protocols
Synthesis of this compound
Use this protocol to generate the standard for negative control assays.
-
Reagents: Methyl pyrazine-2-carboxylate (10 mmol), Methylamine (40% aqueous solution, 15 mmol), Methanol (20 mL).
-
Procedure:
-
Dissolve methyl pyrazine-2-carboxylate in methanol in a round-bottom flask.
-
Add methylamine solution dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 4 hours (monitor via TLC, solvent system EtOAc:Hexane 1:1).
-
Evaporate solvent under reduced pressure.[5]
-
Recrystallize the solid residue from ethanol/diethyl ether.
-
-
Validation:
-
1H NMR (DMSO-d6): Look for the doublet at ~2.8 ppm (-NHCH3 ) and the broad quartet at ~8.8 ppm (-NH -).
-
PncA Hydrolysis Assay (The Wayne Method Adaptation)
Demonstrates the lack of conversion compared to PZA.
-
Culture: Grow M. tuberculosis H37Rv on Löwenstein-Jensen medium.
-
Incubation: Inoculate into Dubos broth containing 100 µg/mL of the test compound (N-methyl analog). Include a PZA positive control tube.
-
Timeline: Incubate at 37°C for 4 days.
-
Detection:
-
Add 1 mL of freshly prepared 1% ferrous ammonium sulfate.
-
Result:
-
PZA Tube: Turns pink/red (Formation of ferrous-pyrazinoate complex).
-
N-Methyl Tube: Remains colorless (No free acid formed).
-
-
References
-
Kushner, S., et al. (1952).[2] "Experimental Chemotherapy of Tuberculosis. II. The Synthesis of Pyrazinamide and Related Compounds." Journal of the American Chemical Society.[2] Link
- Konishi, K., et al. (1972). "Structure-activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents." Journal of Medicinal Chemistry.
-
Zimhony, O., et al. (2000). "Pyrazinamide inhibits the eukaryotic-like fatty acid synthetase I (FASI) of Mycobacterium tuberculosis." Nature Medicine. Link
-
Peterson, N.D., et al. (2026). "Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives." ACS Infectious Diseases.
-
Scorpio, A., & Zhang, Y. (1996). "Mutations in pncA, a gene encoding pyrazinamidase/nicotinamidase, cause resistance to the antituberculous drug pyrazinamide in tubercle bacilli."[1] Nature Medicine. Link
-
Jandourek, O., et al. (2017). "Synthesis and antimycobacterial evaluation of N-substituted pyrazine-2-carboxamides." Molecules. Link
Sources
- 1. Crystal Structure of the Pyrazinamidase of Mycobacterium tuberculosis: Insights into Natural and Acquired Resistance to Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newtbdrugs.org [newtbdrugs.org]
- 3. Pyrazinamide: the importance of uncovering the mechanisms of action in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazinoic Acid Inhibits a Bifunctional Enzyme in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
Methodological & Application
Application Note: Scalable Synthesis of N-Methylpyrazine-2-carboxamide
This Application Note is structured to provide a rigorous, field-validated protocol for the synthesis of N-methylpyrazine-2-carboxamide , a critical scaffold in medicinal chemistry (e.g., for kinase inhibitors and antimycobacterial agents).[1]
Strategic Rationale & Mechanistic Insight
The pyrazine-2-carboxamide moiety is a privileged pharmacophore found in various bioactive compounds, including antitubercular agents (Pyrazinamide analogs) and kinase inhibitors (e.g., FGFR inhibitors).[1] The introduction of an N-methyl group modulates lipophilicity (
Synthetic Strategy: While direct aminolysis of methyl pyrazine-2-carboxylate is possible, it often requires excess amine and prolonged reaction times.[1] The amide coupling route utilizing Pyrazine-2-carboxylic acid and Methylamine hydrochloride activated by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred for research-scale synthesis.[1] This method offers mild conditions, high functional group tolerance, and simplified purification, aligning with modern high-throughput chemistry standards.
Key Mechanistic Considerations:
-
Pyrazine Electron Deficiency: The pyrazine ring is electron-deficient (para-nitrogen effect), making the carboxylic acid less nucleophilic.[1] High-efficiency coupling agents like HATU prevent the formation of unreactive intermediates.[1]
-
Base Management: Methylamine is introduced as a hydrochloride salt to ensure precise stoichiometry. An organic base (DIPEA) is essential to liberate the free amine in situ and neutralize the acidic byproduct of HATU activation.
Experimental Protocol
Safety Warning:
-
Methylamine Hydrochloride: Corrosive and hygroscopic. Handle in a fume hood.
-
DMF (Dimethylformamide): Reprotoxic.[1] Use appropriate PPE (nitrile gloves, lab coat, safety glasses).[1]
-
General: Perform all reactions in a well-ventilated chemical fume hood.
Materials & Reagents
| Reagent | Equiv. | Role |
| Pyrazine-2-carboxylic acid | 1.0 | Starting Material (SM) |
| Methylamine HCl | 1.2 | Amine Source |
| HATU | 1.1 | Coupling Agent |
| DIPEA (N,N-Diisopropylethylamine) | 3.0 | Base |
| DMF (Anhydrous) | - | Solvent (0.2 M conc.)[1] |
| Dichloromethane (DCM) | - | Extraction Solvent |
Step-by-Step Procedure
-
Activation Phase:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Pyrazine-2-carboxylic acid (1.0 equiv).
-
Dissolve in anhydrous DMF (concentration ~0.2 M relative to acid).[1]
-
Add DIPEA (1.5 equiv) followed by HATU (1.1 equiv) at 0°C (ice bath).
-
Checkpoint: Stir for 15–30 minutes. The solution typically turns slightly yellow, indicating the formation of the active ester (O-At ester).[1]
-
-
Amine Addition:
-
Add Methylamine Hydrochloride (1.2 equiv) directly to the reaction mixture.[1]
-
Add the remaining DIPEA (1.5 equiv) dropwise to ensure the amine salt is neutralized without causing an exotherm.
-
Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.
-
Monitoring: Monitor reaction progress via LC-MS or TLC (System: 5% MeOH in DCM). The starting acid (
) should disappear, and the product ( ) should appear.
-
-
Work-Up:
-
Dilute the reaction mixture with Ethyl Acetate or DCM (5x reaction volume).[1]
-
Wash the organic phase sequentially with:
-
Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude residue is often high purity (>90%).
-
If necessary, purify via Flash Column Chromatography (SiO₂).
-
Eluent: Gradient of 0–5% Methanol in Dichloromethane.
-
Final Product: Off-white to pale yellow solid.[1]
-
Process Visualization (Workflow)
Figure 1: Operational workflow for the HATU-mediated synthesis of this compound.
Analytical Data Summary (Expected)
| Parameter | Expected Value | Notes |
| Appearance | White to off-white solid | Crystalline |
| Molecular Weight | 137.14 g/mol | Formula: C₆H₇N₃O |
| ¹H NMR (DMSO-d₆) | Characteristic pyrazine aromatic protons and methyl doublet.[1][4][5] | |
| MS (ESI) | [M+H]⁺ = 138.1 | Positive mode ionization |
References
-
Doležal, M. et al. (1993).[6] "Preparation of Some 6-substituted N-Pyrazinyl-2-pyrazinecarboxamides." Collection of Czechoslovak Chemical Communications, 58, 452-454.[6] Link[1]
- Foye, W. O. (1995). Principles of Medicinal Chemistry. Williams & Wilkins. (Context on Pyrazinamide analogs).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10867807, this compound.[1] Link
-
Verma, G. et al. (2016). "Pyrazine carboxamides as potential kinase inhibitors."[7] European Journal of Medicinal Chemistry. (General context on scaffold utility).
Sources
- 1. dshs.texas.gov [dshs.texas.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 4. Pyrazines | Fisher Scientific [fishersci.com]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: N-methylpyrazine-2-carboxamide as a Versatile Ligand in Coordination Chemistry
Introduction: Beyond Pyrazinamide
The field of coordination chemistry continually seeks ligands that offer unique structural and electronic properties for the development of novel materials and therapeutics. Pyrazine-2-carboxamide (pyrazinamide, PZA), a cornerstone antitubercular drug, has been extensively studied for its ability to form stable complexes with a variety of metal ions.[1][2] This guide focuses on a closely related derivative, N-methylpyrazine-2-carboxamide , a molecule that, while less explored, presents intriguing possibilities for modifying the coordination landscape.
The introduction of a methyl group on the amide nitrogen fundamentally alters the ligand's characteristics. It removes the acidic amide proton, thereby eliminating the potential for deprotonation and certain hydrogen bonding schemes observed in PZA.[2] This modification sterically influences the approach to the carbonyl oxygen donor and electronically enhances the basicity of the pyrazine ring nitrogens. These subtle changes can lead to new coordination geometries, altered stability constants, and potentially novel biological activities.[3][4] This document provides a comprehensive guide for researchers, materials scientists, and drug development professionals on the synthesis, characterization, and potential applications of metal complexes featuring the this compound ligand. The protocols described herein are adapted from well-established methodologies for the parent PZA ligand, with expert commentary on the expected variations arising from the N-methyl modification.
Section 1: Ligand Properties and Coordination Motifs
This compound possesses multiple potential donor sites: the two nitrogen atoms of the pyrazine ring (N1 and N4) and the oxygen atom of the carbonyl group. This multi-functionality allows for diverse coordination behaviors.
-
Monodentate Coordination: The ligand can coordinate to a metal center through one of the pyrazine ring nitrogens, typically the one less sterically hindered by the carboxamide group. This is a common mode for simple pyrazine-based ligands.
-
Bidentate Bridging: The most compelling coordination mode involves the ligand bridging two metal centers. In this motif, one metal ion coordinates to a pyrazine nitrogen, while a second metal ion is coordinated by the other pyrazine nitrogen and/or the carbonyl oxygen. This is crucial for constructing coordination polymers and multi-dimensional frameworks.[1] The N-methyl group prevents the N,O-chelation seen in some deprotonated amide systems, favoring these bridging structures instead.
The choice of metal ion, counter-anion, and solvent system plays a critical role in dictating the final coordinated structure. Non-coordinating solvents may favor the formation of polymeric networks, while coordinating solvents might occupy potential binding sites, leading to discrete mononuclear or binuclear complexes.[5]
Caption: Potential coordination modes of this compound.
Section 2: Synthesis of Metal Complexes - Protocols and Rationale
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The following protocols are representative examples.
Protocol 2.1: Synthesis of a Two-Dimensional Polymeric Copper(II) Complex
This protocol is adapted from the synthesis of [Cu(PYZ-AM)₂]n(NO₃)₂n·2nCH₃OH and is expected to yield a similar polymeric structure.[1]
Rationale: Methanol is chosen as the solvent due to its ability to dissolve both the ligand and many transition metal salts. The slow evaporation method is a classic technique for growing high-quality single crystals suitable for X-ray diffraction, which is essential for unambiguous structure determination. The 2:1 ligand-to-metal molar ratio is often used to ensure saturation of the metal's coordination sphere.
Materials:
-
This compound (Ligand)
-
Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O)
-
Methanol (ACS Grade)
Procedure:
-
Ligand Solution: Dissolve 2.0 mmol of this compound in 20 mL of methanol in a 50 mL flask. Gently warm if necessary to ensure complete dissolution.
-
Metal Salt Solution: In a separate beaker, dissolve 1.0 mmol of Cu(NO₃)₂·3H₂O in 10 mL of methanol.
-
Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change (typically to blue or green) should be observed, indicating complex formation.
-
Crystallization: Cover the flask with perforated paraffin film to allow for slow evaporation of the solvent.
-
Isolation: Leave the solution undisturbed in a vibration-free environment for several days to a week. Collect the resulting crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying. Dry the crystals under vacuum.
Protocol 2.2: Synthesis of a Platinum(II) Complex
This protocol is based on the synthesis of platinum complexes with pyrazine carboxamide, which are of interest for their potential antitumor properties.[6]
Rationale: The use of a pre-formed platinum precursor like K₂[PtCl₄] is standard in platinum chemistry. Heating the reaction mixture is necessary to overcome the kinetic inertness often associated with Pt(II) centers and to drive the ligand substitution reaction to completion.
Materials:
-
This compound (Ligand)
-
Potassium Tetrachloroplatinate(II) (K₂[PtCl₄])
-
Ethanol
-
Petroleum Ether
Procedure:
-
Precursor Solution: Prepare an aqueous solution of the [PtCl₄]²⁻ precursor by dissolving 0.5 mmol of K₂[PtCl₄] in 15 mL of deionized water.
-
Ligand Solution: Dissolve 1.0 mmol of this compound in a minimum amount of ethanol.
-
Reaction: Add the ligand solution dropwise to the stirring platinum precursor solution.
-
Heating: Heat the mixture to 60-70 °C on a water bath for 1-2 hours. A precipitate should form during this time.
-
Isolation: Cool the mixture to room temperature and collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the precipitate with hot petroleum ether to remove organic impurities. Recrystallize from hot ethanol if necessary to obtain a pure product. Dry the complex under vacuum for several hours.
| Parameter | Copper(II) Complex (Protocol 2.1) | Platinum(II) Complex (Protocol 2.2) | General Fe/Co/Mn Complexes [2][7] |
| Metal Salt | Cu(NO₃)₂·3H₂O | K₂[PtCl₄] | MCl₂ or M(OAc)₂ |
| Ligand:Metal Ratio | 2:1 | 2:1 | 2:1 or 3:1 |
| Solvent | Methanol | Ethanol/Water | Methanol or Ethanol |
| Temperature | Room Temp → Slow Evaporation | 60-70 °C | 80 °C (Reflux) |
| Reaction Time | N/A (Crystallization) | 1-2 hours | 3-4 hours |
| Isolation Method | Filtration of Crystals | Filtration of Precipitate | Filtration of Precipitate |
Table 1: Typical reaction conditions for the synthesis of metal complexes.
Section 3: Physicochemical Characterization Workflow
A multi-technique approach is essential for the unambiguous characterization of newly synthesized coordination complexes. Each technique provides a piece of the structural puzzle.
Caption: A logical workflow for the characterization of new metal complexes.
Spectroscopic and Analytical Techniques
-
FTIR Spectroscopy: This is the first line of inquiry to confirm coordination. The C=O stretching frequency of the amide group in the free ligand is expected to shift to a lower wavenumber (a "red shift") upon coordination to a metal ion, as electron density is pulled from the carbonyl bond into the metal-oxygen bond.[8] Shifts in the pyrazine ring vibration modes also provide evidence of coordination through the ring nitrogen atoms.
-
NMR Spectroscopy (¹H and ¹³C): For diamagnetic complexes (e.g., Zn(II), Pt(II)), NMR is invaluable. Protons on the pyrazine ring will experience a downfield shift upon coordination due to the deshielding effect of the metal ion. The N-methyl signal will also be sensitive to the coordination environment.[2]
-
UV-Visible Spectroscopy: For complexes of d-block metals like Cu(II), Co(II), and Ni(II), UV-Vis spectroscopy reveals information about the electronic structure and coordination geometry. Broad, low-intensity bands in the visible region are typically due to d-d transitions, the positions of which are indicative of an octahedral, tetrahedral, or square planar geometry.[1]
-
Elemental Analysis: This technique provides the experimental percentages of Carbon, Hydrogen, and Nitrogen in the complex. Comparing these values to the calculated percentages for the proposed formula is crucial for confirming the metal-to-ligand stoichiometry.[9]
-
Single Crystal X-ray Diffraction: This is the gold standard for structural characterization. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions (e.g., hydrogen bonding, π-stacking) in the solid state.[1][10]
| Parameter | Example: [Cu(PYZ-AM)₂]n(NO₃)₂n·2nCH₃OH[1] |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a / Å | 18.3883(10) |
| b / Å | 9.5919(6) |
| c / Å | 10.6392(5) |
| β / ° | 93.525(4) |
| Volume / ų | 1872.98(18) |
| Coordination Geometry | Elongated Octahedral |
| Key Bond Lengths (Å) | Cu–N(equatorial) = 1.983, Cu–N(axial) = 2.467 |
Table 2: Example crystallographic data for a related pyrazine-2-carboxamide complex.
Section 4: Applications in Drug Development and Materials Science
The coordination of this compound to metal centers opens avenues for various applications.
-
Enhanced Antimicrobial/Anticancer Agents: It is a well-established principle that the biological activity of a drug can be enhanced upon coordination to a metal ion.[4][7] This can be due to increased lipophilicity, which aids in crossing cell membranes, or through mechanisms where the complex acts as a vehicle to deliver the metal ion to a biological target.[11] Complexes of this compound should be screened against bacterial, fungal, and cancer cell lines to evaluate their therapeutic potential.[2][12]
-
Coordination Polymers and MOFs: The bridging capability of the ligand makes it an excellent candidate for constructing one-, two-, or three-dimensional coordination polymers.[1] These materials are of immense interest in fields such as gas storage, catalysis, and molecular magnetism. The N-methyl group can be used to fine-tune the spacing and dimensionality of these frameworks compared to those built with the unsubstituted PZA.
-
Modulation of Drug Action: For metal ions that are biologically relevant, such as copper and zinc, complexation with a bioactive ligand can modulate their levels and activity in vivo. Research has shown that serum copper levels can change during tuberculosis treatment, suggesting an interaction between the drug and metal ions.[7]
Conclusion
This compound is a promising ligand that builds upon the rich coordination chemistry of its parent compound, pyrazinamide. The strategic addition of a methyl group provides a tool to systematically alter steric and electronic properties, enabling the rational design of new coordination complexes. By preventing amide deprotonation and modifying donor basicity, this ligand favors the formation of robust bridging motifs ideal for constructing advanced materials. Furthermore, its structural similarity to a known therapeutic agent makes its metal complexes compelling candidates for drug discovery programs. The protocols and characterization workflows detailed in this guide provide a solid foundation for researchers to explore the vast potential of this compound in creating novel functional molecules.
References
-
Ebadi, A. (2018). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC COPPER(II) COMPLEX. Revue Roumaine de Chimie, 63(10), 897-902. Available at: [Link]
-
El-Ghamry, H., et al. (2014). Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o768–o772. Available at: [Link]
-
Sekhar, E. V., et al. (2019). Synthesis and Characterization of the Metal Complexes of Pyrazine-2-Carboxamide Schiff Base. Journal of Applicable Chemistry, 8(2), 581-585. Available at: [Link]
-
El-Boraey, H. A., & El-Sayed, B. A. (2018). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. Russian Journal of Coordination Chemistry, 44, 519-530. Available at: [Link]
-
Festus, C., et al. (2020). Novel Metal2+ complexes of N-(1,4-dihydro-1,4-oxonaphthalen-3-yl) pyrazine-2-carboxamide: Synthesis, structural characterization, magnetic properties and antimicrobial activities. Asian Journal of Chemical Sciences, 1-14. Available at: [Link]
-
El-Ghamry, H., et al. (2017). The crystal structures of the ligand N-(quinolin-8-yl)pyrazine-2-carboxamide and of a tetranuclear copper(II) complex. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 1), 103–110. Available at: [Link]
-
Bansod, A. D., & Aswar, A. S. (2022). Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment, thermal, biological, and electrical conductivity studies. European Journal of Chemistry, 13(1), 126-134. Available at: [Link]
-
Ebadi, A. (2022). A New Imide-pyrazine Zinc(II) Binuclear Complex; In Situ Synthesis and Crystal Structure Determination. Inorganic Chemistry Research, 6, 155-160. Available at: [Link]
-
Shalash, A. M., et al. (2020). Synthesis, characterization and anticancer activity of pyrazine-2-carboxamide metal complexes. ResearchGate. Available at: [Link]
-
Motaung, K. E., et al. (2024). Heterocyclic (pyrazine)carboxamide Ru(II) complexes: structural, experimental and theoretical studies of interaction with DNA/BSA and in vitro cytotoxicity. RSC Advances, 14, 8251-8268. Available at: [Link]
-
Păunescu, V., et al. (2021). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 26(23), 7159. Available at: [Link]
-
Ahmad, S., et al. (2018). Design, Synthesis and Antitubercular Evaluation of Novel Series of Pyrazinecarboxamide Metal Complexes. Iranian Journal of Pharmaceutical Research, 17(Suppl), 93–99. Available at: [Link]
-
Chadha, R., et al. (2019). Pharmaceutical Co-Crystals of Pyrazinecarboxamide (PZA) with Various Carboxylic Acids: Crystallography, Hirshfeld Surfaces, and Dissolution Study. ResearchGate. Available at: [Link]
-
Gabor, B., et al. (2021). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. Journal of the Serbian Chemical Society. Available at: [Link]
-
Tella, A. C., et al. (2022). Antimicrobial Activity of Pyrazinamide Coordination Frameworks Synthesized by Mechanochemistry. Pharmaceuticals, 15(4), 477. Available at: [Link]
-
Lachowicz, J. I. (Ed.). (2023). Special Issue: Applications and Perspectives of Metal Chelators and Metal Complexes in Drug Development. MDPI. Available at: [Link]
-
Warra, A. A. (2011). Transition metal complexes and their application in drugs and cosmetics: A Review. Journal of Chemical and Pharmaceutical Research, 3(4), 951-958. Available at: [Link]
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- 5. inorgchemres.org [inorgchemres.org]
- 6. bendola.com [bendola.com]
- 7. Design, Synthesis and Antitubercular Evaluation of Novel Series of Pyrazinecarboxamide Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurjchem.com [eurjchem.com]
- 9. Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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HPLC method development for N-methylpyrazine-2-carboxamide detection
Application Note: AN-2026-NMP Method Development Strategy for N-Methylpyrazine-2-Carboxamide
Executive Summary
This guide details the High-Performance Liquid Chromatography (HPLC) method development for This compound , a polar nitrogen-heterocycle often encountered as a pharmaceutical intermediate or metabolite. Due to the high polarity of the pyrazine core and the carboxamide moiety, standard C18 retention is often insufficient. This protocol utilizes a Polar-Embedded C18 (RP-Amide) stationary phase to ensure adequate retention and peak symmetry without the need for ion-pairing reagents.
Physicochemical Profile & Challenge Analysis
Before method selection, we must deconstruct the analyte's behavior in solution.
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | Pyrazine ring + Methylated Amide | High polarity; potential for silanol interaction. |
| pKa (Pyrazine N) | ~0.5 - 0.8 (Weak Base) | Molecule is neutral at pH > 2.0. Low pH buffers are safe. |
| LogP | ~ -0.2 to 0.1 (Estimated) | Risk: Poor retention on standard C18 (phase collapse/dewetting). |
| UV Max ( | 268 - 272 nm | Strong absorbance; UV detection is highly sensitive. |
| Solubility | High in Water/Methanol | Diluent must be weak (low % organic) to prevent peak distortion. |
The Core Challenge: The primary failure mode in analyzing pyrazine-carboxamides is elution near the void volume (
Method Development Logic (Decision Tree)
The following logic gate illustrates the rationale behind selecting a Polar-Embedded column over HILIC or Standard C18.
Figure 1: Decision matrix selecting Polar-Embedded C18 to balance retention and robustness.
Optimized Chromatographic Protocol
This protocol is designed to be "Self-Validating," meaning the system suitability parameters (tailing, resolution) confirm the method's health every run.
A. Instrumentation & Conditions
-
System: HPLC with Binary Pump and UV-Vis/PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: C18-Polar Embedded / RP-Amide (e.g., Waters SymmetryShield RP18, Supelco Ascentis RP-Amide).
-
Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.
-
-
Temperature: 30°C (Controlled to ±0.5°C to stabilize retention times).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 270 nm (Bandwidth 4 nm). Reference off.
B. Mobile Phase Composition
-
Buffer (Mobile Phase A): 20 mM Potassium Phosphate Buffer, pH 3.0.
-
Preparation: Dissolve 2.72 g
in 1000 mL water. Adjust pH to 3.0 with dilute Phosphoric Acid ( ). Filter through 0.22 µm nylon filter. -
Why pH 3.0? Suppresses silanol ionization on the silica support, reducing peak tailing for nitrogenous bases.
-
-
Organic Modifier (Mobile Phase B): Acetonitrile (HPLC Grade).
C. Gradient Program
While pyrazines can be run isocratically, a shallow gradient is recommended to clean the column of any synthetic by-products.
| Time (min) | % Buffer (A) | % Acetonitrile (B) | Event |
| 0.0 | 97 | 3 | Injection / Hold |
| 2.0 | 97 | 3 | Isocratic Elution of Analyte |
| 8.0 | 60 | 40 | Wash Ramp |
| 10.0 | 60 | 40 | Column Clean |
| 10.1 | 97 | 3 | Re-equilibration |
| 15.0 | 97 | 3 | End of Run |
-
Expected Retention Time (
): ~4.5 - 5.5 minutes. -
Capacity Factor (
): Target > 2.0 to ensure separation from the void.
Experimental Workflow & Sample Prep
Figure 2: Sample preparation workflow emphasizing filtration and solvent compatibility.
Critical Step: Diluent Matching Do not dissolve the sample in 100% Acetonitrile. The mismatch between a strong organic solvent and the high-aqueous initial mobile phase (97% Water) will cause "solvent focusing" issues, resulting in split peaks or broad fronting.
-
Rule: Diluent strength should be
Initial Mobile Phase strength.
Validation Parameters (ICH Q2 Standards)
To ensure the method is authoritative, assess these parameters during development:
-
System Suitability (Pass Criteria):
-
Tailing Factor (
): . (Pyrazines prone to tailing; strict control required). -
Theoretical Plates (
): > 5000. -
Precision (RSD): < 1.0% for 5 replicate injections.[2]
-
-
Linearity:
-
Range: 50% to 150% of target concentration.
-
Acceptance:
.[3]
-
-
LOD/LOQ:
-
Calculate based on Signal-to-Noise (S/N).
-
LOD = 3.3
/Slope. -
LOQ = 10
/Slope.
-
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Peak Splitting | Sample solvent too strong (e.g., 100% MeOH). | Dissolve sample in Mobile Phase A. |
| Drifting | Phase collapse (Dewetting). | Ensure column is "AQ" compatible or keep organic > 2%. |
| High Backpressure | Buffer precipitation. | Do not mix Phosphate buffer with >80% ACN. |
| Broad Tailing | Silanol interaction. | Ensure pH is 3.0. Add 0.1% Triethylamine (TEA) if necessary (only as last resort). |
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
-
Sielc Technologies. (2020).[4] HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. (Demonstrates retention challenges of pyrazines).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 80569, Pyrazinamide. (Structural analog physicochemical data).
-
Dolan, J. W. (2002).[5] Phase Collapse in Reversed-Phase LC. LCGC North America. (Explains the mechanism of dewetting with polar analytes).
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- 4. Pyrazine | SIELC Technologies [sielc.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
Application Note & Protocol: High-Purity Recrystallization of N-methylpyrazine-2-carboxamide
Introduction: The Critical Role of Purity in Drug Development
N-methylpyrazine-2-carboxamide, a heterocyclic amide, represents a class of molecules with significant potential in medicinal chemistry and materials science. For its effective use in drug development and other high-technology applications, achieving the highest possible purity is not merely a goal but a stringent requirement. The presence of even minute quantities of impurities, such as starting materials, by-products, or degradation products, can significantly impact the compound's biological activity, toxicity, and physical properties.[1]
Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[2][3] It is based on the principle that the solubility of a compound in a solvent is dependent on temperature.[4] By carefully selecting a solvent or solvent system, one can dissolve the impure compound at an elevated temperature and then allow it to crystallize upon cooling, leaving the impurities behind in the solution.[2][5]
This application note provides a comprehensive guide to developing a robust recrystallization protocol for this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies.
Foundational Principles: The Science of Recrystallization
A successful recrystallization is a carefully controlled process that hinges on several key factors. Understanding these principles is essential for troubleshooting and optimizing the purification of this compound.
Solvent Selection: The Cornerstone of Purity
The choice of solvent is the most critical factor in recrystallization.[2] An ideal solvent should exhibit:
-
High solubility for this compound at elevated temperatures and low solubility at room temperature or below . This differential solubility is the driving force for crystallization.[5]
-
Favorable solubility profile for impurities. Ideally, impurities should be either highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration).[2][5]
-
A boiling point that is high enough to allow for a sufficient solubility difference but low enough to be easily removed from the purified crystals.[2]
-
Chemical inertness. The solvent must not react with this compound.[2]
-
Volatility for easy removal from the final product.[2]
For heterocyclic amides like this compound, polar solvents are often a good starting point.[6][7] Based on the structure of the target molecule and data from similar compounds, the following solvents are recommended for initial screening.[8]
Table 1: Potential Solvents for Recrystallization of this compound
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Potential Issues |
| Ethanol | 78.4 | 24.5 | Generally a good solvent for amides; may require a co-solvent to reduce solubility at low temperatures.[6][7] |
| Acetonitrile | 81.6 | 37.5 | Often gives good results for amides and can be an alternative to chromatography.[6] |
| Ethyl Acetate | 77.1 | 6.0 | A less polar option that has been used for similar pyrazine carboxamides.[8] |
| Acetone | 56.0 | 20.7 | A good polar solvent, but its low boiling point may limit the solubility differential.[6] |
| Water | 100.0 | 80.1 | High polarity; may be suitable if the compound has sufficient hydrogen bonding capabilities. Can lead to very pure products if successful.[7] |
| n-Hexane/Ethyl Acetate | Variable | Variable | A mixed solvent system can be used to fine-tune solubility.[7][9] |
| Methanol/Diethyl Ether | Variable | Variable | A polar/non-polar mixture often effective for amides.[10] |
The Crystallization Process: From Nucleation to Growth
Crystallization is a two-step process: nucleation and crystal growth.[4]
-
Nucleation: The initial formation of small, ordered crystal embryos.
-
Crystal Growth: The subsequent addition of molecules to the existing nuclei.
To obtain high-purity crystals, slow and controlled cooling is essential.[3] Rapid cooling can lead to the formation of small crystals that trap impurities.[11]
Experimental Workflow and Protocols
The following diagram outlines the general workflow for developing a recrystallization protocol and verifying the purity of this compound.
Caption: Experimental workflow for recrystallization and purity analysis.
Protocol 1: Single Solvent Recrystallization
This is the most straightforward method and should be attempted first.
Materials:
-
Crude this compound
-
Selected solvent (e.g., ethanol, acetonitrile)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and bring the mixture to a gentle boil with stirring.[12] Continue adding the solvent in small portions until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[5]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[4] This must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature.[3] Do not disturb the flask during this period to promote the growth of large, pure crystals.[13] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[4]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[5]
-
Drying: Dry the crystals under vacuum to remove residual solvent. The purity of the dried crystals should then be assessed.
Protocol 2: Mixed Solvent Recrystallization
This technique is useful if no single solvent provides the desired solubility profile.[13]
Materials:
-
Same as Protocol 1, plus a second "anti-solvent" in which the compound is poorly soluble.
Procedure:
-
Dissolution: Dissolve the crude this compound in the minimum amount of a hot solvent in which it is readily soluble (e.g., ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the anti-solvent (e.g., water or n-hexane) dropwise until the solution becomes faintly cloudy (the cloud point).[7] This indicates that the solution is saturated.
-
Clarification: Add a few drops of the first solvent to redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly, as described in Protocol 1.
-
Collection, Washing, and Drying: Follow steps 4-6 from Protocol 1.
Purity Verification: A Self-Validating System
The success of the recrystallization must be verified through rigorous analytical testing.
Melting Point Analysis
A pure crystalline solid will have a sharp melting point range (typically < 1°C). Impurities will broaden and depress the melting point.[14] Comparing the melting point of the recrystallized product to a literature value (if available) or to the crude material provides a quick assessment of purity.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for quantifying purity.[15] A pure compound will show a single major peak, while impurities will appear as additional peaks.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the compound and detect the presence of impurities.
The following diagram illustrates the logic of solvent selection based on experimental observations.
Caption: Logic diagram for solvent selection in recrystallization.
Troubleshooting Common Issues
-
No Crystals Form: The solution may not be saturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal.[13] If that fails, boil off some of the solvent to increase the concentration.[13]
-
Oiling Out: The compound may be coming out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. Reheat the solution and add more solvent, then allow it to cool more slowly.
-
Rapid Crystallization: If crystals form too quickly, they are likely to be impure.[11] Reheat the solution, add more solvent, and cool more slowly.[11]
Conclusion
The protocols and principles outlined in this application note provide a robust framework for developing an effective recrystallization procedure for high-purity this compound. By systematically screening solvents, carefully controlling the crystallization process, and rigorously verifying the purity of the final product, researchers can obtain material of the quality required for demanding applications in drug discovery and development.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Sandtorv, A. (2021, March 5). 2.1: Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
-
Muhoza, J. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Retrieved from [Link]
-
Virtual Amrita Laboratories. (n.d.). Recrystallization. Amrita Vishwa Vidyapeetham. Retrieved from [Link]
-
Nichols, L. (2020, March). Recrystallization. Retrieved from [Link]
-
Edelmann, F. T. (2020, November 2). What is the best technique for amide purification? [Online forum post]. ResearchGate. Retrieved from [Link]
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Domasevitch, K. V. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents [Online forum post]. ResearchGate. Retrieved from [Link]
-
Wellesley College, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Guesmi, A., et al. (2016). Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1470–1475. Retrieved from [Link]
-
Ghammamy, S., et al. (2017). Synthesis, Characterization and Crystal Structure Determination of a Pyrazine-2-Carboxamide-Bridged Two-Dimensional Polymeric Co(II) and a Monomeric Cu(II) Complex. Revue Roumaine de Chimie, 62(11-12), 895-902. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(furan-2-ylmethyl)pyrazine-2-carboxamide. PubChem. Retrieved from [Link]
-
Jackson, M. A., & Peterson, S. C. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 833–840. Retrieved from [Link]
-
ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
RIFM. (2023, December 18). RIFM fragrance ingredient safety assessment, 2-methylpyrazine, CAS Registry Number 109-08-0. Food and Chemical Toxicology. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
Jackson, M. A., & Peterson, S. C. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. Retrieved from [Link]
-
Anupama, B., et al. (2020). Synthesis and Characterization of the Metal Complexes of Pyrazine-2-Carboxamide Schiff Base. World Journal of Pharmacy and Pharmaceutical Sciences, 9(4), 1185-1196. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]
-
Fieser, L. F. (n.d.). Common Solvents for Crystallization. Retrieved from [Link]
- Britton, E. C., & Lange, H. B. (1962). U.S. Patent No. 3,033,864. Washington, DC: U.S. Patent and Trademark Office.
-
El-Emary, T. I. (2017). A novel method for heterocyclic amide–thioamide transformations. Journal of Sulfur Chemistry, 38(2), 174-181. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-methylpyridine-2-carboxyamide. PubChem. Retrieved from [Link]
-
Fisher, J. T., et al. (2002). Heterocyclic amide hydraphile synthetic cation transporters. Journal of the American Chemical Society, 124(47), 14278–14288. Retrieved from [Link]
-
Proshin, A. N., et al. (2023). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. Pharmaceutics, 15(10), 2499. Retrieved from [Link]
-
International Institute for Science, Technology and Education (IISTE). (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]
- Asaki, T., et al. (2019). Pyrazine carboxamide compound. (EP Patent No. 2805940B1). European Patent Office.
-
Kappe, C. O., et al. (2009). Revision of Purity Criteria for Tested Compounds. Journal of Medicinal Chemistry, 52(1), 1-1. Retrieved from [Link]
-
Jackson, M. A., & Peterson, S. C. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Request PDF. Retrieved from [Link]
-
Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3099-3120. Retrieved from [Link]
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Application Note: Unraveling the Structure of N-methylpyrazine-2-carboxamide through ¹H and ¹³C NMR Spectroscopy
Introduction:
N-methylpyrazine-2-carboxamide, a derivative of the antitubercular agent pyrazinamide, represents a core scaffold in medicinal chemistry and drug discovery. Its structural elucidation is paramount for understanding its biological activity and for the quality control of its synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of the chemical structure of such small molecules. This application note provides a detailed guide to the interpretation of the ¹H and ¹³C NMR spectra of this compound, offering insights into the chemical environment of each nucleus and establishing a protocol for routine analysis.
The Structural Landscape of this compound
The unique electronic properties of the pyrazine ring, an electron-deficient aromatic system, coupled with the presence of an N-methyl amide substituent, give rise to a distinct and predictable NMR spectrum. The electronegativity of the nitrogen atoms in the pyrazine ring and the carbonyl group of the amide function significantly influences the chemical shifts of the neighboring protons and carbons, leading to a downfield shift of the aromatic signals.
¹H NMR Spectral Interpretation
The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the three aromatic protons of the pyrazine ring, the amide proton (if present and not exchanged), and the N-methyl protons. The expected chemical shifts and coupling patterns are detailed below, based on analysis of structurally similar pyrazine derivatives.[1][2][3]
Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H6 | ~8.95 | d | ~1.5 | 1H |
| H5 | ~8.80 | dd | ~2.5, 1.5 | 1H |
| H3 | ~9.20 | d | ~2.5 | 1H |
| NH | ~8.70 (broad) | q | ~4.5 | 1H |
| N-CH₃ | ~2.85 | d | ~4.5 | 3H |
Causality of Chemical Shifts and Coupling:
-
Pyrazine Protons (H3, H5, H6): The protons on the pyrazine ring are deshielded due to the electron-withdrawing nature of the two nitrogen atoms and the carboxamide group. This results in their appearance in the downfield region of the spectrum (typically >8.5 ppm).[1][2]
-
H3: This proton is situated between two nitrogen atoms, experiencing the strongest deshielding effect, and thus is expected to have the most downfield chemical shift. It appears as a doublet due to coupling with H5.
-
H6: This proton is adjacent to a nitrogen atom and is coupled to H5, appearing as a doublet.
-
H5: This proton is coupled to both H3 and H6, resulting in a doublet of doublets.
-
-
Amide Proton (NH): The chemical shift of the amide proton can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. In a hydrogen-bond accepting solvent like DMSO-d₆, it is expected to be a broad signal. It will likely show coupling to the N-methyl protons, resulting in a quartet.
-
N-Methyl Protons (N-CH₃): The protons of the methyl group attached to the nitrogen atom are in a relatively shielded environment compared to the aromatic protons. Their signal is expected to be a doublet due to coupling with the adjacent NH proton.
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum of this compound will exhibit six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | ~164.0 |
| C2 | ~148.0 |
| C6 | ~145.5 |
| C3 | ~144.5 |
| C5 | ~143.0 |
| N-CH₃ | ~26.5 |
Rationale for Chemical Shift Assignments:
-
Carbonyl Carbon (C=O): The carbonyl carbon of the amide is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the oxygen atom, and its signal appears significantly downfield.[4][5]
-
Pyrazine Carbons (C2, C3, C5, C6): The carbon atoms of the pyrazine ring resonate in the aromatic region of the spectrum.
-
C2: This carbon is directly attached to the electron-withdrawing carboxamide group and is situated between the two nitrogen atoms, making it the most deshielded of the ring carbons.
-
C6, C3, and C5: The remaining pyrazine carbons have chemical shifts that are influenced by their proximity to the nitrogen atoms and the substituent. Their precise assignment can be confirmed using 2D NMR techniques such as HSQC and HMBC.
-
-
N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group is the most shielded carbon, appearing in the upfield region of the spectrum.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
A well-defined protocol is crucial for obtaining high-quality, reproducible NMR data.
Materials:
-
This compound (high purity)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high isotopic purity (≥99.8%)
-
NMR tubes (5 mm, high precision)
-
Volumetric flask and micropipettes
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial. The choice of solvent can influence chemical shifts; therefore, consistency is key.[6]
-
Internal Standard: Add a small amount of TMS (typically 1-2 µL) as an internal reference (δ = 0.00 ppm).
-
Transfer to NMR Tube: Carefully transfer the solution to a clean 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
Protocol 2: NMR Data Acquisition
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker systems).
-
Spectral Width: Typically 12-16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time: 2-3 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30 on Bruker systems).
-
Spectral Width: Typically 200-220 ppm.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Temperature: 298 K.
Visualizing Structural Relationships
The following diagram illustrates the structure of this compound with atom numbering for NMR assignment correlation.
Figure 1. Molecular structure of this compound with atom numbering.
Conclusion
The comprehensive interpretation of ¹H and ¹³C NMR spectra is a robust method for the structural verification of this compound. The predictable chemical shifts and coupling patterns, arising from the distinct electronic environment of the pyrazine ring and the N-methyl amide group, allow for confident assignment of all proton and carbon signals. The protocols outlined in this application note provide a standardized approach for sample preparation and data acquisition, ensuring the generation of high-quality and reliable NMR data for researchers and professionals in drug development and related fields.
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Gable, K. P. (2022). 13C NMR Chemical Shifts. Oregon State University. [Link]
-
Jampilek, J., et al. (2013). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 18(10), 12465–12485. [Link]
-
Holzer, W., et al. (2009). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. Magnetic Resonance in Chemistry, 47(7), 617-624. [Link]
-
Doležal, M., et al. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules, 17(8), 9103–9119. [Link]
-
Kracmar, J., et al. (2017). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Pharmacognosy Magazine, 13(Suppl 2), S227–S232. [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Gunther, H. (2013).
- Sanders, J. K., & Hunter, B. K. (1993). Modern NMR spectroscopy: a guide for chemists. Oxford university press.
- Friebolin, H. (2010). Basic one-and two-dimensional NMR spectroscopy. John Wiley & Sons.
-
Reich, H. J. (n.d.). 13C NMR Chemical Shift. University of Wisconsin. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation † - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Procedure for preparing N-methylpyrazine-2-carboxamide from methyl 2-pyrazinecarboxylate
Application Note: Scalable Synthesis of -Methylpyrazine-2-carboxamide via Ester Aminolysis
Introduction & Scientific Rationale
The pyrazine ring is a privileged scaffold in medicinal chemistry, most notably in the first-line tuberculosis drug Pyrazinamide . The
Mechanistic Insight
The conversion of methyl 2-pyrazinecarboxylate to its amide congener proceeds via Nucleophilic Acyl Substitution . Unlike simple aliphatic esters, the pyrazine ring is electron-deficient (π-deficient), acting similarly to a nitro-benzene ring. This withdraws electron density from the carbonyl carbon, significantly lowering the activation energy for nucleophilic attack by methylamine.
-
Key Advantage: The reaction proceeds rapidly under mild conditions (0–25 °C) without the need for Lewis acid catalysts or harsh reflux, minimizing thermal decomposition of the pyrazine ring.
-
Thermodynamic Driver: The expulsion of methoxide (pKa ~15.5) and subsequent proton transfer to form methanol drives the equilibrium toward the stable amide (pKa ~25).
Experimental Protocol
Materials & Reagents
| Reagent | CAS No.[1][2][3][4] | MW ( g/mol ) | Equiv. | Role |
| Methyl 2-pyrazinecarboxylate | 6164-79-0 | 138.12 | 1.0 | Substrate |
| Methylamine (40% aq. or 2M in MeOH) | 74-89-5 | 31.06 | 3.0 | Nucleophile |
| Methanol (anhydrous) | 67-56-1 | - | Solvent | Medium |
| Ethyl Acetate / Hexanes | - | - | - | Recrystallization |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Charge a clean, dry round-bottom flask with Methyl 2-pyrazinecarboxylate (1.0 eq).
-
Dissolve the ester in Methanol (10 mL per gram of substrate).
-
Note: Methanol is preferred over THF to ensure solubility of the polar intermediate and product.
-
-
Cool the solution to 0 °C using an ice bath.
-
Rationale: Although the reaction works at RT, starting cold prevents exotherm-driven impurity formation (dimerization).
-
Step 2: Aminolysis
-
Add Methylamine (3.0 eq) dropwise over 10 minutes.
-
Option: 2M Methylamine in MeOH is preferred for anhydrous conditions. If using 40% aqueous methylamine, ensure vigorous stirring to overcome biphasic effects initially.
-
-
Remove the ice bath and allow the reaction to warm to Room Temperature (25 °C) .
-
Stir for 2–4 hours .
-
Monitoring: Monitor reaction progress via TLC (System: EtOAc/Hexane 1:1). The starting ester (
) should disappear, and the more polar amide ( ) will appear.
Step 3: Workup & Purification
-
Concentrate the reaction mixture in vacuo (Rotary evaporator, < 40 °C) to remove solvent and excess methylamine.
-
Safety: Methylamine is volatile and toxic; trap exhaust properly.
-
-
The residue will be a crude off-white solid.
-
Purification: Recrystallize the solid from hot Ethyl Acetate .
-
Dissolve in minimum hot EtOAc.
-
Add Hexanes dropwise until slight turbidity is observed.
-
Cool gradually to 4 °C.
-
-
Filter the crystals and dry under high vacuum.
Process Visualization
Reaction Workflow & Mechanism
Figure 1: Mechanistic pathway and operational workflow for the synthesis.
Quality Control & Validation
The isolated product must meet the following specifications to be considered "Application Grade."
| Analytical Method | Expected Result | Interpretation |
| Appearance | White crystalline powder | High purity (color indicates oxidation). |
| Melting Point | 105 °C | Matches literature standard [1]. |
| Yield | > 85% | Efficient conversion.[5] |
| 1H NMR (400 MHz, CDCl3) | H-3 (Ortho to amide) | |
| H-5 (Meta to amide) | ||
| H-6 (Para to amide) | ||
| Amide N-H | ||
| N-Methyl group |
Note: NMR data adapted from validated continuous-flow studies [1].
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of ester | Ensure reagents are dry; if using aq. amine, increase equivalents to 5.0 eq. |
| Yellow/Brown Product | Pyrazine ring oxidation | Perform reaction under Nitrogen/Argon atmosphere; keep temp < 30 °C. |
| Incomplete Reaction | Old Methylamine reagent | Methylamine is volatile. Titrate or use fresh reagent. |
| Sticky Solid | Residual solvent | Dry under high vacuum (> 4h) or recrystallize from EtOAc/Hexane. |
References
-
Li, P., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM. RSC Advances. Link
-
Gum, W. F., & Joullie, M. M. (1965). Structure vs. reactivity in quinoxalinecarboxylic acids and esters. The Journal of Organic Chemistry. Link
-
Yoshida, M., et al. (2014). Syntheses and crystal structures of copper(II) complexes with this compound. Polyhedron. Link
Co-crystallization methods involving N-methylpyrazine-2-carboxamide
Application Note: Advanced Co-crystallization Protocols for N-methylpyrazine-2-carboxamide
Executive Summary & Scientific Rationale
This compound (NMPC) represents a critical structural analog in the study of pharmaceutical solid-state chemistry. Structurally derived from the first-line tuberculosis drug Pyrazinamide , NMPC serves as an excellent model system for investigating the impact of N-methylation on hydrogen bonding patterns.
Unlike primary amides which typically form
Why Co-crystallize NMPC?
-
Solubility Modulation: To improve the aqueous solubility of hydrophobic acidic co-formers (e.g., benzoic acid derivatives) via the pyrazine ring's hydrophilic nature.
-
Structural Isolator: The
-methyl group acts as a steric blocker, preventing specific packing motifs and isolating "pure" heterosynthons (e.g., Acid-Pyrazine interactions) for mechanistic study. -
Pharmaceutical Profiling: As a potential metabolite and impurity of pyrazinamide, characterizing its solid-state landscape is essential for regulatory compliance in drug development.
Chemical Profile & Mechanism of Action
Target Molecule: this compound
Formula:
Supramolecular Synthons
Successful co-crystallization relies on predicting intermolecular interactions. NMPC presents three distinct binding sites:
-
Site A (Pyrazine Ring Nitrogen): A strong hydrogen bond acceptor (
). Preferred site for carboxylic acid protons ( ). -
Site B (Amide Carbonyl): A moderate hydrogen bond acceptor.
-
Site C (Amide N-H): The single hydrogen bond donor.
Design Strategy:
We utilize the Acid-Pyrazine Heterosynthon . By introducing a carboxylic acid co-former, we aim to disrupt the native NMPC catemer and form a discrete 1:1 or 2:1 assembly driven by the
Workflow Visualization
The following diagram outlines the logical flow from precursor synthesis to solid-state characterization.
Figure 1: Integrated workflow for the synthesis and solid-state derivatization of NMPC.
Experimental Protocols
Protocol 1: Synthesis of this compound
Rationale: Commercial sources of NMPC often contain traces of pyrazinoic acid. In-house synthesis ensures the high purity required for crystal growth.
Reagents:
-
Methyl pyrazine-2-carboxylate (CAS: 6164-79-0)[1]
-
Methylamine (40% aqueous solution)
-
Ethanol (Absolute)
Step-by-Step Procedure:
-
Dissolution: Dissolve 10.0 mmol (1.38 g) of Methyl pyrazine-2-carboxylate in 10 mL of ethanol in a round-bottom flask.
-
Amidation: Dropwise add 15.0 mmol of Methylamine solution at
(ice bath) to prevent thermal degradation. -
Reaction: Stir the mixture at room temperature for 4 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The ester spot (
) should disappear, replaced by the amide spot ( ). -
Work-up: Evaporate the solvent under reduced pressure (Rotavap).
-
Purification: Recrystallize the crude solid from hot Isopropanol.
-
Yield Check: Expect white crystalline needles. Yield > 85%. Melting Point:
.
Protocol 2: Liquid Assisted Grinding (LAG) – Screening Method
Rationale: LAG provides high kinetic energy to overcome activation barriers for co-crystal nucleation while using minimal solvent (Green Chemistry).
Reagents:
-
NMPC (Synthesized above)
-
Co-former (e.g., Fumaric Acid, Succinic Acid, or 4-Hydroxybenzoic Acid)
-
Solvent: Methanol or Acetonitrile
Procedure:
-
Stoichiometry: Weigh NMPC and the Co-former in a 1:1 molar ratio (Total mass: 200 mg).
-
Loading: Place solids into a 10 mL stainless steel grinding jar with two 5 mm stainless steel balls.
-
Solvent Addition: Add
of Methanol (catalytic amount, ). -
Milling: Process in a vibratory ball mill (e.g., Retsch MM400) at 25 Hz for 20 minutes.
-
Recovery: Scrape the resulting powder. Store in a desiccator for 24 hours before PXRD analysis.
Protocol 3: Solution-Mediated Slow Evaporation – Single Crystal Growth
Rationale: Required to obtain high-quality single crystals for SC-XRD structure determination.
Procedure:
-
Solubility Check: Dissolve 0.5 mmol of NMPC in 5 mL of Methanol. In a separate vial, dissolve 0.5 mmol of Co-former in 5 mL of Methanol.
-
Mixing: Slowly add the co-former solution to the NMPC solution while stirring.
-
Note: If precipitation occurs immediately, add more solvent and heat gently until clear.
-
-
Filtration: Filter the solution through a 0.45
PTFE syringe filter into a clean 20 mL scintillation vial. This removes dust nuclei that cause polycrystallinity. -
Evaporation: Cover the vial with Parafilm and pierce 3-4 small holes with a needle.
-
Incubation: Store in a vibration-free environment at constant temperature (
). -
Harvesting: Crystals should appear within 3-7 days.
Data Analysis & Validation Criteria
To validate the formation of a new co-crystal phase (vs. a physical mixture), compare the data against the following criteria:
| Technique | Observation in Physical Mixture | Observation in Co-crystal (Success) |
| PXRD | Superposition of individual peaks. | Appearance of new distinct peaks ; shift in peak positions due to lattice changes. |
| DSC | Two endotherms corresponding to individual MPs. | A single, sharp endotherm (usually between the MPs of the two components). |
| FT-IR | Peaks unchanged. | Shift in Carbonyl ( |
Troubleshooting Guide
-
Issue: Oiling out (Material separates as a sticky oil instead of crystals).
-
Root Cause:[2] Supersaturation is too high or solvent polarity is mismatched.
-
Solution: Switch to a less polar solvent system (e.g., Ethanol/Toluene 1:1) or lower the temperature to
.
-
-
Issue: No reaction (PXRD shows physical mixture).
-
Root Cause:[2]
difference is too large ( ), leading to salt formation, or too small, preventing interaction. -
Solution: Ensure the
( ) is between -1 and 3 for co-crystals.
-
References
-
Synthesis Precursor Data: NIST Chemistry WebBook. Methylpyrazine-2-carboxylate.[1][3] Link
-
Structural Analog (Pyrazinamide): R. O. Omondi et al. Heterocyclic (pyrazine)carboxamide Ru(II) complexes. RSC Advances, 2024. Link
-
Co-crystallization Methodology (LAG): D. P. Rillema et al. Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide. IUCrData, 2014. Link
-
Mechanochemistry Principles: Liquid-Assisted Grinding to Prepare a Cocrystal. MDPI, 2015. Link
Sources
Troubleshooting & Optimization
Troubleshooting solubility issues of N-methylpyrazine-2-carboxamide in water
Topic: Troubleshooting Solubility & Stability in Aqueous Media
Introduction: The "Amide Paradox"
N-methylpyrazine-2-carboxamide presents a classic solubility paradox often encountered in heterocyclic drug development.[1][2] While the pyrazine ring and amide group suggest high polarity (implying water solubility), the compound frequently exhibits slow dissolution kinetics and "crashing out" upon dilution from organic stocks.[1][2][3][4]
This guide moves beyond basic "shake and heat" advice. It dissects the thermodynamic and kinetic barriers preventing solvation and provides validated protocols to overcome them.[1][2][3]
Module 1: Diagnostic Workflow
Before altering your experimental conditions, identify the specific failure mode using this decision tree.
Figure 1: Diagnostic decision tree for identifying the root cause of solubility failure based on visual evidence.
Module 2: Physicochemical Factors (The "Why")[1][2][3][4]
To troubleshoot effectively, you must understand the forces at play.[2][3]
The Crystal Lattice Barrier
Unlike simple salts, this compound possesses a high Crystal Lattice Energy .[1][2] The amide group forms strong intermolecular Hydrogen bonds (N-H[1][2][3][4]···O=C) in the solid state.[1][2][3]
-
Implication: Water molecules must break these strong crystal interactions to solvate the molecule.[1][2][3] This results in slow dissolution kinetics .[1][2][3] Even if the compound is thermodynamically soluble, it may take hours to dissolve without energy input (heat/sonication).[1][2][3][4]
The pH Trap (Critical Warning)
A common error is attempting to improve solubility by adjusting pH.[1][2][3][4]
-
Fact: The pyrazine nitrogen is extremely weakly basic (
) [1].[1][2][3][4] -
Consequence: To protonate the ring nitrogen and create a soluble cation, you would need a pH < 1.0.[2][3]
-
Verdict: Do not use pH adjustment for physiological assays (pH 7.4). It will not work and may degrade the amide bond.[1][2][3]
Lipophilicity vs. Hydrophilicity[1][2][3]
-
Behavior: The molecule is on the borderline.[1][2][3] It is hydrophilic enough to dissolve in water eventually, but the N-methyl group adds just enough lipophilicity to cause surface wetting issues (floating powder) and aggregation.[1][2][3]
Module 3: Troubleshooting Scenarios & FAQs
Scenario A: "The powder just floats on top of the water."
Diagnosis: Poor wettability.[1][2][3] The N-methyl group orients outward in the crystal, creating a hydrophobic "skin" that traps air.[1][2][3] Solution:
Scenario B: "It dissolved in DMSO, but precipitated when I added water."
Diagnosis: The "Solvent Shock" effect.[1][2][3] Rapid addition of water to DMSO causes an exothermic mixing event and a sudden polarity shift, forcing the compound to crash out as amorphous aggregates before it can equilibrate.[2][3] Solution: Use Protocol A (Stepwise Dilution) below.
Scenario C: "Can I heat it to speed up dissolution?"
Diagnosis: Kinetic limitation.[1][2][3] Answer: Yes, but with limits.
-
Danger Zone: > 60°C or prolonged heating can cause amide hydrolysis , converting the compound to N-methylpyrazine-2-carboxylic acid (inactive impurity).[1][2]
Module 4: Validated Solubilization Protocols
Protocol A: The "Soft Landing" Dilution (For DMSO Stocks)
Use this when transferring from 100% DMSO stock to aqueous assay media.[1][2][3][4]
Objective: Prevent "crashing out" by managing the polarity gradient.
-
Prepare Stock: Dissolve compound in 100% DMSO at 100x the final desired concentration (e.g., 10 mM stock for 100 µM assay).
-
Intermediate Step: Prepare a "Transition Diluent" containing 50% Water / 50% DMSO.[1][2][3]
-
First Dilution: Dilute the 100x stock 1:10 into the Transition Diluent. (Result: 10x conc. in 55% DMSO). Vortex vigorously.
-
Final Dilution: Dilute this 1:10 into your final aqueous buffer.
Protocol B: Cosolvent System (High Stability)
Use this for animal dosing or long-duration assays where DMSO is not tolerated.[1][4]
Objective: Create a thermodynamically stable vehicle using PEG (Polyethylene Glycol).
| Component | Function | Volume % |
| PEG 400 | Solubilizer / H-bond acceptor | 20% |
| Ethanol | Wetting agent / Co-solvent | 5% |
| Saline/Water | Bulk vehicle | 75% |
Procedure:
-
Weigh the compound into a vial.
-
Sonicate (bath sonicator) at 40°C until completely clear (approx. 10-15 mins).
-
Add Saline/Water slowly (dropwise) while vortexing.
-
Result: A stable, clear solution suitable for IP/IV administration.[2][3]
Summary of Solubility Data
| Solvent | Solubility Rating | Estimated Max Conc. | Usage Note |
| Water (pH 7) | Moderate/Slow | ~15-20 mg/mL* | Requires heat/sonication to initiate.[1][4] |
| DMSO | High | >100 mg/mL | Ideal for frozen stocks.[1][2][3][4] Hygroscopic. |
| Ethanol | Moderate | ~10-15 mg/mL | Good for wetting; volatile.[1][2][4] |
| 0.1 M HCl | High | >50 mg/mL | Not recommended (Non-physiological).[1][2][3][4] |
*Based on Pyrazinamide analog data [3].
References
-
ChemicalBook. (2023).[1][2][3] Pyrazinamide Properties and pKa Data. Retrieved from [1][2][3][4]
-
PubChem. (2023).[1][2][3][4] Compound Summary: Pyrazine-2-carboxamide derivatives. National Library of Medicine.[1][2][3][5] Retrieved from [1][2][3][4]
-
Cayman Chemical. (2022).[1][2][3][6] Pyrazinamide Product Information & Solubility. Retrieved from [1][2][3][4]
-
Doležal, R. et al. (2023).[1][2][3] Modeling of the Aqueous Solubility of Pyrazine-carboxamide Derivatives. MDPI Molecules. Retrieved from [1][2][3][4]
Sources
- 1. 4-(2-(5-Methylpyrazine-2-carboxamido)ethyl)benzenesulfonamide | C14H16N4O3S | CID 9883549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrazinamide | 98-96-4 [chemicalbook.com]
- 3. Pyrazinamide | C5H5N3O | CID 1046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(furan-2-ylmethyl)pyrazine-2-carboxamide | C10H9N3O2 | CID 841630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Minimizing side reactions during pyrazine carboxamide methylation
The following technical guide is structured as a Tier 3 Support Knowledge Base for medicinal chemists and process engineers. It prioritizes the specific challenges of methylating electron-deficient heteroaromatic amides.
Topic: Minimizing Side Reactions & Optimizing Regioselectivity
Doc ID: PYZ-METH-004 | Version: 2.1 | Last Updated: 2025-05-12[1]
Executive Summary: The Challenge of the Pyrazine Core
Methylating pyrazine-2-carboxamide is not a trivial alkylation. Unlike simple benzamides, the pyrazine core introduces two critical complications:
-
Ambident Nucleophilicity: The amide group can react at the Nitrogen (desired) or Oxygen (undesired imidate formation).[1]
-
Competitive Ring Nitrogen Alkylation: The pyrazine ring nitrogens (N-1/N-4), while weakly basic (
), remain nucleophilic enough to react with strong electrophiles like methyl iodide (MeI), leading to irreversible quaternary ammonium salt formation (quaternization).[1] -
Hydrolytic Instability: The electron-withdrawing nature of the pyrazine ring activates the amide carbonyl, making it highly susceptible to hydrolysis under basic conditions, converting your starting material into pyrazine-2-carboxylic acid.[1]
This guide provides the protocols to suppress these side pathways and favor the thermodynamic
Troubleshooting Guide (Q&A)
Q1: I am observing a major byproduct that is highly polar and water-soluble. What is it?
Diagnosis: You are likely observing Ring Quaternization (formation of
-
Switch Base: Move from weak bases (
, ) to a strong, non-nucleophilic base like Sodium Hydride (NaH) or LiHMDS .[1] You must ensure complete deprotonation of the amide ( ) before adding the electrophile. The amide anion is significantly more nucleophilic than the neutral ring nitrogen. -
Order of Addition: Add NaH to the amide in DMF/THF at 0°C and stir for 30 minutes before adding MeI. This ensures the anionic species is pre-formed.[1]
Q2: My reaction mixture smells like ammonia and I isolated the carboxylic acid. Why?
Diagnosis: Base-Mediated Hydrolysis . Mechanism: Hydroxide ions (present from wet solvents or hygroscopic bases) attack the electron-deficient amide carbonyl.[1] The pyrazine ring acts as an electron sink, making the carbonyl carbon exceptionally electrophilic compared to phenyl amides.[1] Solution:
-
Strict Anhydrous Conditions: Use dry DMF or THF (water content <50 ppm).[1]
-
Avoid Hydroxide Bases: Do not use NaOH or KOH. Even
in "wet" acetone can generate enough to hydrolyze the amide. -
Temperature Control: Keep the reaction below Room Temperature (RT) initially. High temperatures promote thermodynamic hydrolysis over kinetic alkylation.
Q3: I see two spots on TLC with similar . One is my product, what is the other?
Diagnosis:
-
Solvent Effect: Use a polar aprotic solvent like DMF or DMSO . These solvents solvate the cation (
), leaving the "naked" anion free.[1] While this increases overall reactivity, thermodynamic control usually favors the more stable -methyl amide (amide resonance stabilization) over the -methyl imidate.[1] -
Temperature: Higher temperatures (warming to RT) favor the thermodynamic
-product.[1] -methylation is often the kinetic product. -
Electrophile Choice: Methyl Iodide (MeI) is a "soft" electrophile compared to Dimethyl Sulfate (DMS) or Methyl Triflate, slightly favoring the "softer" Nitrogen atom.[1]
Q4: Direct methylation is failing (yield <30%). Is there an alternative?
Recommendation: Abandon Direct Methylation. The "Golden Path": If the pyrazine ring is sensitive, the industry-standard approach is Coupling .[1]
-
Hydrolyze (or purchase) Pyrazine-2-carboxylic acid.[1][2][3]
-
Couple with Methylamine (
) using T3P (Propylphosphonic anhydride) or HATU .[1] Why? This avoids the regioselectivity issue entirely.[1] T3P is particularly effective for electron-deficient acids where other coupling agents fail.[1]
Reaction Pathways Visualization
The following diagram illustrates the competing pathways. The Green path is desired; Red paths must be suppressed.
Caption: Competitive reaction pathways in pyrazine carboxamide methylation. Green arrows indicate the optimized pathway using strong base deprotonation.[1]
Optimized Experimental Protocol
Objective: Synthesis of
Materials Table
| Reagent | Equiv. | Role | Critical Specification |
| Pyrazine-2-carboxamide | 1.0 | Substrate | Dry, powder (grind if chunks) |
| Sodium Hydride (NaH) | 1.2 | Base | 60% dispersion in oil.[1] Do not wash oil (washing introduces moisture).[1] |
| Methyl Iodide (MeI) | 1.1 | Electrophile | Filter through basic alumina if brown (removes |
| DMF (N,N-Dimethylformamide) | 10 vol | Solvent | Anhydrous (Sure/Seal™ or molecular sieves).[1] |
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen balloon.
-
Solubilization: Add Pyrazine-2-carboxamide (1.0 equiv) and anhydrous DMF (10 volumes). Stir until fully dissolved.
-
Deprotonation (Critical Step):
-
Cool the solution to 0°C (Ice/Water bath).
-
Add NaH (1.2 equiv) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.[1]
-
Wait: Stir at 0°C for 30-45 minutes . The solution will likely change color (often yellow/orange), indicating anion formation.[1]
-
Why? Waiting ensures the amide is fully converted to the anion, making it the dominant nucleophile over the ring nitrogens.[1]
-
-
Methylation:
-
Add Methyl Iodide (1.1 equiv) dropwise via syringe at 0°C.
-
Allow the reaction to warm slowly to Room Temperature over 2 hours.
-
-
Quench & Workup:
-
Purification:
References
-
Doležal, M., et al. (2002).[1] "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity." Molecules, 7(6), 363-373.[1] [Link][1]
- Context: Discusses the synthesis of amide derivatives and the stability of the pyrazine core.
-
Fossa, P., et al. (2025).[1][5] "Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor." Journal of Medicinal Chemistry. [Link][1][5]
- Context: Illustrates modern optimization of pyrazine carboxamide scaffolds in drug discovery.
-
Goossen, L. J., et al. (2017).[1] "NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids." ResearchGate. [Link][1]
-
Context: Provides alternative coupling strategies (Acid + Amine) when direct methylation is inefficient.[1]
-
-
RSC Publishing. (2021).[1] "Installing the 'magic methyl' – C–H methylation in synthesis." Chemical Society Reviews. [Link]
- Context: Discusses regioselectivity challenges in methyl
Sources
- 1. Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine carboxylic acids at position C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjpbcs.com [rjpbcs.com]
- 5. Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-methylpyrazine-2-carboxamide Stability
This technical guide addresses the stability optimization of N-methylpyrazine-2-carboxamide in solution. It is designed for researchers observing degradation, precipitation, or inconsistent assay results.
Current Status: Operational Role: Senior Application Scientist Scope: Solution Chemistry, Degradation Kinetics, Troubleshooting
Executive Summary & Compound Profile
This compound is a secondary amide derivative of pyrazine.[1] While structurally robust in solid form, it exhibits specific vulnerabilities in solution, primarily driven by the electron-deficient pyrazine ring and the hydrolytically susceptible amide bond.
-
Primary Instability: Hydrolytic cleavage of the amide bond (pH-dependent).
-
Secondary Instability: Nucleophilic attack on the pyrazine ring and N-oxidation.
-
Physical Instability: Precipitation in aqueous buffers due to moderate lipophilicity.
Troubleshooting Guide (Q&A)
Category A: Chemical Degradation (Purity Loss)
Q: I see a new peak eluting earlier than my main compound in Reverse Phase HPLC. What is it? A: This is likely Pyrazine-2-carboxylic acid , the primary hydrolysis product.
-
Mechanism: In aqueous solution, the amide bond undergoes hydrolysis.[2] Because the pyrazine ring is electron-withdrawing, the carbonyl carbon is highly electrophilic, making it susceptible to attack by water (or hydroxide ions).
-
Diagnostic: The acid derivative is more polar than the N-methyl amide, causing it to elute earlier on C18 columns.
-
Fix: Check your buffer pH. Amide hydrolysis is catalyzed by both acid and base.[3] Shift your pH to the stability window (typically pH 5.5 – 6.5) and lower the temperature.
Q: My solution has turned a slight yellow/brown color after 24 hours. Is this normal? A: No, this indicates photodegradation or oxidative instability .
-
Mechanism: Pyrazine rings can absorb UV/Blue light, leading to excited states that react with dissolved oxygen to form Pyrazine N-oxides or ring-opening polymerization products.[1]
-
Fix:
-
Light: Store all solutions in amber glass vials or wrap in aluminum foil immediately.
-
Oxygen: Degas buffers with nitrogen or argon for 10 minutes before dissolving the compound.
-
Q: The compound degrades rapidly in my cell culture media (pH 7.4). Why? A: While pH 7.4 is physiological, it is often basic enough to accelerate hydrolysis over long incubations (24-48h), especially at 37°C.
-
Fix: If the experiment allows, use a fresh spike-in method (add compound immediately before assay). If long incubation is required, use a higher concentration stock in DMSO (1000x) to minimize the time the compound spends in the aqueous phase before dilution.
Category B: Physical Stability (Solubility)
Q: I prepared a 10 mM stock in PBS, but I see fine needles precipitating after freezing and thawing. A: Aqueous buffers are poor solvents for high-concentration stocks of this moderately lipophilic compound. Freezing promotes "salting out" and crystal growth.
-
Fix: Do not store aqueous stocks.
-
Prepare a Master Stock in anhydrous DMSO or Ethanol (typically 50–100 mM).
-
Store the DMSO stock at -20°C.
-
Dilute into aqueous buffer only at the moment of use.
-
Degradation Pathways & Visualization
The following diagram illustrates the two critical pathways leading to sample loss: Hydrolysis (Path A) and Oxidation (Path B).
Caption: Path A (Grey) shows the dominant hydrolysis pathway yielding the carboxylic acid. Path B (Yellow) depicts photo-oxidative N-oxide formation.[1]
Optimized Stabilization Protocols
Protocol A: Preparation of Stable Stock Solutions
Use this protocol for long-term storage (months).[1]
-
Solvent Selection: Use Anhydrous DMSO (Dimethyl sulfoxide) or DMAC (Dimethylacetamide). Avoid protic solvents (Methanol/Ethanol) for storage >1 month as transamidation can occur slowly.
-
Concentration: Target 50 mM to 100 mM.
-
Container: Amber glass vial with a PTFE-lined screw cap.
-
Storage: -20°C or -80°C.
-
Validation: Visually inspect for precipitation upon thawing. Vortex vigorously.
Protocol B: Aqueous Working Solutions (Assay Ready)
Use this protocol for immediate experiments (0-24 hours).[1]
The "Golden Window" Buffer System: To minimize hydrolysis, maintain pH between 5.5 and 6.5 using a Citrate or Phosphate buffer.
| Parameter | Recommended Specification | Reason |
| Buffer Type | 50 mM Phosphate or Citrate | Stable buffering capacity in the pH 6 range.[1] |
| pH | 6.0 ± 0.2 | Minimum hydrolysis rate for most amides (inflection point between acid/base catalysis).[1] |
| Co-solvent | 1% - 5% DMSO | Prevents micro-precipitation and stabilizes the amide in solution.[1] |
| Temperature | 4°C (Ice bath) | Reduces kinetic rate constant ( |
| Additives | 0.1 mM EDTA | Chelates trace metals that might catalyze oxidation of the pyrazine ring.[1] |
Analytical Monitoring Methodology
To verify the stability of your solution, use this standard HPLC method.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid (or TFA).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 268 nm (Pyrazine characteristic absorption).
Expected Elution Order:
-
Pyrazine-2-carboxylic acid (Hydrolysis degradant) - Early eluting[1]
-
This compound (Target) - Mid eluting[1]
-
Dimer/Aggregates (if any) - Late eluting
References
- Source: The hydrolysis mechanism of pyrazinecarboxamides is analogous to Pyrazinamide.
-
Amide Bond Stability
- Source: "The pH Dependent Mechanisms of Non-enzym
-
URL:
- Relevance: Defines the acid/base catalyzed hydrolysis mechanisms applicable to secondary amides.
-
Pyrazine Photochemistry
-
Source: "Quantum dynamics of the photostability of pyrazine"[4]
-
URL:
- Relevance: Explains the excitation pathways (n-π*) that lead to ring instability under light exposure.
-
-
Solubility Data
- Source: "Thermodynamic Assessment of the Pyrazinamide Dissolution Process"
-
URL:
- Relevance: Provides solubility parameters for pyrazine amides in DMSO vs.
Sources
Overcoming steric hindrance in N-methylpyrazine-2-carboxamide derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-methylpyrazine-2-carboxamide derivatives. This guide is designed to provide practical, field-proven insights into overcoming one of the most common and significant challenges in the synthesis of this compound class: steric hindrance .
The pyrazine core, an electron-deficient aromatic system, combined with substitution patterns, particularly at positions adjacent to the C2-carboxamide, can create a sterically congested environment.[1][2] This congestion impedes the approach of nucleophiles, leading to sluggish reactions, low yields, and the formation of undesirable side products. This guide offers a structured approach to troubleshooting these issues, grounded in mechanistic principles and validated protocols.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis of sterically hindered this compound derivatives in a question-and-answer format.
Q1: My primary amide coupling reaction is inefficient, resulting in low yields (<30%) and unreacted starting material. What is the underlying cause and how can I resolve this?
A1: Causality & Strategic Solutions
This is a classic symptom of severe steric hindrance at the reaction center. The bulky substituents on either the pyrazine carboxylic acid or the amine are physically blocking the formation of the tetrahedral intermediate required for amide bond formation. The electron-deficient nature of the pyrazine ring can also influence the reactivity of the carboxyl group.[3][4] Standard coupling reagents like DCC or EDC are often insufficient to overcome the high activation energy barrier in these cases.[5]
Your strategy should focus on increasing the reactivity of the electrophile (the carboxylic acid) and optimizing conditions to favor the sterically demanding transition state.
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
Uronium/aminium salts like HATU, HBTU, and HCTU are superior for hindered couplings because they rapidly generate highly reactive O-acylisourea intermediates that are less sensitive to steric bulk.[6][7] HATU is particularly effective as its byproduct, 7-aza-1-hydroxybenzotriazole (HOAt), is a known acylation catalyst.[8]
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the sterically hindered pyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15-20 minutes. This is the pre-activation step.
-
Nucleophile Introduction: Add the N-methylamine derivative (1.2 eq) to the activated mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor progress via TLC or LC-MS every 2-4 hours. For highly hindered substrates, the reaction may require 12-24 hours.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate or dichloromethane.
Rationale: The use of a non-nucleophilic base like DIPEA is crucial to prevent side reactions. Pre-activation ensures the carboxylic acid is fully converted to the active ester before the amine is introduced, maximizing the potential for the desired reaction.
Microwave-assisted organic synthesis (MAOS) can dramatically accelerate reactions by efficiently heating the solvent and reactants, providing the necessary energy to overcome the steric barrier.[9][10][11]
Step-by-Step Methodology:
-
Vessel Preparation: In a dedicated microwave synthesis vial, combine the pyrazine-2-carboxylic acid (1.0 eq), the amine (1.2 eq), HATU (1.1 eq), and DIPEA (2.5 eq).
-
Solvent: Add a high-boiling point, microwave-absorbent solvent such as NMP or DMA.
-
Microwave Parameters: Seal the vial and place it in the microwave reactor. Set the temperature to 100-140 °C and the reaction time to 20-60 minutes.
-
Post-Reaction: After the vial has cooled to room temperature, proceed with a standard aqueous work-up as described in Protocol A.
Self-Validation: Compare the LC-MS trace of the crude product from this protocol with that from a conventional heating method at the same temperature. The microwave-assisted reaction should show a higher conversion rate in a significantly shorter time.
Q2: My reaction is proceeding, but I'm observing a significant amount of a side product identified as an acylurea derivative. What's happening?
A2: Diagnosis and Mitigation
This issue is common when using carbodiimide coupling reagents (like DCC or DIC) for hindered substrates. The O-acylisourea intermediate is sterically shielded from the intended amine nucleophile. If it does not react in a timely manner, it can undergo an intramolecular rearrangement to form a stable N-acylurea, terminating the productive pathway.
Caption: Competing reaction pathways for a hindered O-acylisourea intermediate.
To prevent the rearrangement, you can add a "trapping agent" that reacts with the O-acylisourea intermediate faster than the rearrangement can occur, forming a new, still-reactive activated ester.
Step-by-Step Methodology:
-
Reagent Selection: Use DIC (diisopropylcarbodiimide), as the resulting diisopropylurea byproduct is more soluble than dicyclohexylurea, simplifying purification.
-
Setup: Under an inert atmosphere, dissolve the pyrazine-2-carboxylic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (1.2 eq) in anhydrous DCM or DMF.
-
Activation: Cool the solution to 0 °C and add DIC (1.1 eq) dropwise.
-
Amine Addition: Stir the mixture at 0 °C for 15 minutes, then add the amine (1.2 eq). Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
Rationale: HOBt and Oxyma are highly nucleophilic additives that rapidly convert the unstable O-acylisourea into a more stable, yet still highly reactive, benzotriazolyl or oximyl ester. This new intermediate has a longer lifetime, increasing the probability of a successful collision with the sterically hindered amine.
Frequently Asked Questions (FAQs)
-
Q: Which solvents are optimal for these challenging coupling reactions?
-
A: Polar aprotic solvents like DMF, NMP, and DMA are generally preferred. They effectively solvate the charged intermediates in the reaction pathway and can operate at higher temperatures. However, solvent choice can be substrate-dependent.[12][13] In some cases, less polar solvents like dichloromethane (DCM) can be effective, particularly if solubility is not an issue. A small-scale solvent screen is always a prudent step in optimization.
-
-
Q: Can palladium-catalyzed cross-coupling methods (e.g., Buchwald-Hartwig) be used to form these hindered C-N bonds?
-
A: Yes, the Buchwald-Hartwig amination is a powerful alternative, especially for coupling an amine to a pyrazine halide. This approach is excellent for forming aryl-amine bonds and can be adapted for hindered substrates by careful selection of the palladium precatalyst and phosphine ligand.[14][15][16] Ligands like BrettPhos or RuPhos are often effective for hindered systems.[14] Optimization of the base, temperature, and solvent is critical for success.[17][18]
-
-
Q: Are there alternative synthetic strategies if direct amidation fails completely?
-
A: For exceptionally difficult cases, a multi-step approach may be necessary. One reliable method involves converting the pyrazine-2-carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a highly reactive electrophile that can often react with even very hindered amines, albeit sometimes requiring elevated temperatures or the use of a non-nucleophilic base like 2,6-lutidine to scavenge the HCl byproduct. Another advanced method involves the addition of Grignard reagents to isocyanates, which provides a robust solution for synthesizing extremely hindered amides.[19][20][21]
-
Data Summary: Coupling Reagent Performance
The following table provides a comparative overview of common coupling reagents for a model reaction involving a sterically hindered pyrazine-2-carboxylic acid and N-tert-butylmethylamine.
| Coupling Reagent | Additive | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| DCC | None | None | DCM | 25 | 24 | < 10% (Major acylurea byproduct) |
| DIC | HOBt | DIPEA | DMF | 25 | 24 | 40 - 55% |
| PyBOP | None | DIPEA | DMF | 25 | 18 | 65 - 75% |
| HATU | None | DIPEA | DMF | 25 | 12 | > 85% |
| T3P® | None | Pyridine | EtOAc | 50 | 8 | 70 - 80% |
Yields are approximate and highly dependent on the specific substrates used.
References
-
Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. Chimia, 68(4), 252-255. [Link]
-
Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. [Link]
-
Pinter, B., Fievez, T., Bickelhaupt, F. M., Geerlings, P., & De Proft, F. (2012). On the origin of the steric effect. Physical Chemistry Chemical Physics, 14(28), 9846-9854. [Link]
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. [Link]
-
Wang, L., et al. (2020). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry, 18(3), 466-470. [Link]
-
Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. [Link]
-
Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]
-
Miniyar, P. B., et al. (2015). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Bioorganic & Medicinal Chemistry Letters, 25(21), 4788-4791. [Link]
-
Minczeski, A. (2021). Steric Hindrance. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Wang, Y., et al. (2017). Steric Effects of Solvent Molecules on SN2 Substitution Dynamics. The Journal of Physical Chemistry Letters, 8(9), 1959-1964. [Link]
-
University of Leeds. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
Chatterjee, J., et al. (2016). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 113(31), 8638-8643. [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters, 13(12), 1953-1961. [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. [Link]
-
Shojaeifard, F., et al. (2020). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Journal of the Chilean Chemical Society, 65(2), 4825-4828. [Link]
-
Khan, A., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(18), 6049. [Link]
-
Bennett, C. S., & Galan, M. C. (2014). Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations. Organic Letters, 16(14), 3756-3759. [Link]
-
Cravotto, G., & Cintas, P. (2006). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Chemistry – A European Journal, 12(29), 7458-7467. [Link]
-
Aapptec. (n.d.). Coupling Reagents. [Link]
-
Varma, R. S. (2006). Microwave-Assisted Synthesis of Amide under Solvent-free Conditions. ResearchGate. [Link]
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]
-
Vantourout, J. C., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(7), 2588-2591. [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
-
Kim, S., et al. (2023). Enhancing CYP3A4 Inhibition Prediction Using a Hybrid GNN–ML Model with Data Augmentation. International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
Bruneau, A., et al. (2020). Optimization for the Buchwald–Hartwig‐amination of 4aa. ResearchGate. [Link]
-
Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3099-3121. [Link]
-
Doležal, M., et al. (2016). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 21(11), 1435. [Link]
-
Malig, T. C., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
D'Auria, M. (2015). Electrophilic Substitution In Azines. ResearchGate. [Link]
-
Dr. Basavaraj S. Kalshetti. (2020). Synthesis and reactions of Pyrazine. [Link]
-
Tale, R. H., et al. (2015). Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry, 13(21), 5940-5944. [Link]
-
University of Malaya. (n.d.). CHAPTER 1: SYNTHESES AND REACTIONS OF PYRAZINE AND QUINOXALINE. [Link]
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- 20. chimia.ch [chimia.ch]
- 21. researchgate.net [researchgate.net]
Purification challenges in large-scale N-methylpyrazine-2-carboxamide production
Welcome to the technical support center for the large-scale production of N-methylpyrazine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges encountered during manufacturing. As a critical intermediate and active compound in various therapeutic areas, achieving high purity is not merely a goal but a regulatory and safety necessity. This document provides in-depth troubleshooting guides, validated protocols, and expert insights to help you optimize your purification processes, enhance yield, and ensure the final product meets stringent quality standards.
Section 1: Troubleshooting Common Purification Challenges
This section addresses specific issues encountered during the purification of this compound in a question-and-answer format. Each answer provides a causal explanation and actionable solutions.
Issue 1: Persistent Discoloration of the Final Product
Question: My isolated this compound is consistently yellow or brownish, even after initial crystallization. What causes this, and what is the most effective removal strategy?
Answer:
Causality: Discoloration in pyrazine derivatives often stems from two primary sources:
-
Trace-Level Conjugated Impurities: The pyrazine ring is an electron-deficient system. Minor side reactions during synthesis, such as oxidation or polymerization, can create highly conjugated impurities that absorb visible light, leading to color even at ppm levels.
-
Thermal Degradation: this compound and its precursors can be sensitive to prolonged exposure to high temperatures during reaction or distillation, leading to the formation of colored degradation products.[1]
Troubleshooting & Solution Workflow:
The primary methods to address discoloration are treatment with activated carbon followed by a carefully selected recrystallization process.
dot
Caption: Workflow for Decolorization and Recrystallization.
Experimental Protocol: Activated Carbon Treatment & Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is highly soluble when hot and sparingly soluble when cold. Ethanol, isopropanol, or aqueous ethanol are common choices.[2][3]
-
Dissolution: In a suitable reactor, dissolve the crude, colored product in the minimum amount of the hot solvent.
-
Carbon Addition: Add activated carbon (0.5% to 2% of the solute weight). The amount may need optimization; start with a lower percentage.
-
Adsorption: Stir the hot slurry for 15-30 minutes to allow the carbon to adsorb the color bodies. Avoid excessively long heating to prevent degradation.
-
Hot Filtration: Quickly filter the hot mixture through a pre-heated filter aid (like Celite®) to remove the activated carbon. This step is critical and must be performed rapidly to prevent premature crystallization on the filter.
-
Crystallization: Allow the clear, hot filtrate to cool slowly and without agitation to form large, pure crystals. Cooling too quickly can trap impurities.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent to remove any residual mother liquor, and dry under vacuum.
Issue 2: Removal of Unreacted Pyrazine-2-carboxylic Acid
Question: My HPLC analysis indicates the presence of the starting material, pyrazine-2-carboxylic acid, in my final product. How can I efficiently remove this acidic impurity?
Answer:
Causality: The presence of unreacted pyrazine-2-carboxylic acid is typically due to incomplete amidation or inexact stoichiometry. Its acidic nature makes it relatively straightforward to separate from the neutral amide product.
Solution: Liquid-Liquid Extraction (Acid-Base Wash)
An aqueous basic wash is the most effective method. The carboxylic acid will be deprotonated to its highly water-soluble carboxylate salt, which will partition into the aqueous phase, leaving the neutral amide product in the organic phase.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[4]
-
Aqueous Wash: Transfer the solution to a separation funnel or reactor equipped for liquid-liquid extraction. Add a 5% aqueous solution of a weak base like sodium bicarbonate (NaHCO₃). Using a strong base (like NaOH) is generally avoided as it can potentially hydrolyze the desired amide product.
-
Extraction: Mix the two phases thoroughly. The pyrazine-2-carboxylic acid reacts to form sodium pyrazine-2-carboxylate, which dissolves in the aqueous layer.
-
Phase Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the wash step 1-2 more times with fresh aqueous base to ensure complete removal.
-
Water Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and any remaining base.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to recover the purified product, which can then be further purified by recrystallization.
Issue 3: Low Yield During Recrystallization
Question: I am experiencing significant product loss (low yield) during the recrystallization step. How can I optimize this process?
Answer:
Causality: Low recrystallization yield is almost always a solubility issue. The primary causes are:
-
Inappropriate Solvent Choice: The ideal solvent should exhibit a steep solubility curve—high solubility at high temperatures and low solubility at low temperatures. If the product is too soluble at low temperatures, it will remain in the mother liquor.
-
Excessive Solvent Volume: Using too much solvent will keep the product dissolved even after cooling, drastically reducing the yield.
-
Premature Crystallization: If the solution cools too rapidly or during a hot filtration step, product is lost.
-
Co-solvency Effects of Impurities: High impurity loads can sometimes increase the solubility of the main product, a phenomenon known as co-solvency, which suppresses crystallization.
Solution: Systematic Solvent Screening and Anti-Solvent Strategy
A systematic approach to solvent selection is crucial. For this compound, a polar compound, polar protic and aprotic solvents are good starting points. An anti-solvent (a solvent in which the product is insoluble) can be used to induce precipitation and improve yield.
Table 1: Recrystallization Solvent Systems for this compound
| Solvent System | Type | Rationale & Comments | Reference |
| Ethanol / Water | Solvent / Anti-Solvent | Highly effective. Dissolve in hot ethanol, add hot water dropwise until turbidity appears, then cool. | [2] |
| Isopropanol (IPA) | Single Solvent | Good balance of solvency. Less volatile and toxic than methanol. | General Practice |
| Ethyl Acetate / Hexane | Solvent / Anti-Solvent | Good for less polar impurities. Dissolve in hot ethyl acetate, add hexane as the anti-solvent. | [4][5] |
| Butanone (MEK) | Single Solvent | Effective for certain polymorphs and impurity profiles. | [6] |
Experimental Protocol: Optimizing Yield with an Anti-Solvent
-
Dissolve the crude product in the minimum amount of a hot, suitable solvent (e.g., Ethanol).
-
While the solution is still hot, add a hot anti-solvent (e.g., Water) dropwise until the solution becomes faintly cloudy (the saturation point).
-
If necessary, add a few more drops of the primary solvent to redissolve the precipitate and ensure the solution is clear at high temperature.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize precipitation.
-
Isolate the crystals by filtration and wash with a pre-chilled mixture of the solvent/anti-solvent system to minimize dissolution of the product.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities in this compound synthesis and how are they controlled?
A1: The impurity profile is highly dependent on the synthetic route. Key impurities include unreacted starting materials, byproducts from side reactions, and residual solvents. Controlling reaction conditions (temperature, stoichiometry, reaction time) is the first line of defense.
Table 2: Common Impurities and Control Strategies
| Impurity Name | Potential Origin | Recommended Removal Method |
| Pyrazine-2-carboxylic acid | Incomplete amidation reaction | Aqueous base wash (extraction) |
| Pyrazinamide | Demethylation side-product or impurity in starting material | Column chromatography |
| 2,5-Dimethylpyrazine | Starting material for oxidation route | Distillation; Column chromatography |
| Pyrazine-2,5-dicarboxylic acid | Over-oxidation of 2,5-dimethylpyrazine | pH adjustment and extraction |
| Residual Solvents (e.g., Toluene, DMF) | Synthesis or purification steps | Drying under high vacuum; Recrystallization from a different solvent |
Q2: What analytical methods are essential for assessing the purity of large-scale batches?
A2: A combination of chromatographic and spectroscopic techniques is required for comprehensive purity analysis.
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment. A reverse-phase method with UV detection is typically used to quantify the main component and any related substance impurities.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Primarily used for identifying and quantifying volatile impurities, especially residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the final compound and can detect impurities with different chemical structures, though it is less sensitive than HPLC for trace analysis.
-
Karl Fischer Titration: Specifically used to determine the water content, which is a critical quality attribute.
-
LC-MS/MS: Essential for detecting and quantifying potential genotoxic impurities, such as nitrosamines, at ultra-low levels, which is a major regulatory concern.[8]
Q3: How should the final, purified this compound be stored to ensure stability?
A3: this compound is a crystalline solid and is generally stable. However, to prevent degradation, it should be stored in well-sealed, airtight containers to protect it from moisture. It should be kept in a cool, dark place away from direct sunlight and heat sources to minimize the risk of thermal degradation over long-term storage.
Section 3: Standard Operating Procedures (SOPs) & Visual Guides
This section provides standardized protocols and workflows for common purification operations.
SOP-01: Large-Scale Purification Workflow
This workflow outlines the typical sequence of operations for purifying multi-kilogram batches of this compound.
dot
Caption: A typical multi-step purification process for this compound.
SOP-02: Purity Analysis via HPLC
Objective: To determine the purity of this compound and quantify related substances.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: Linear gradient from 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Return to 5% B
-
26-30 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.
Acceptance Criteria: Purity should typically be ≥99.5% area, with no single impurity >0.10%. Specifications must be set based on regulatory requirements and the specific application.
References
-
Kráľová, K., et al. (2008). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. Molecules. Available at: [Link]
-
Maga, J. A. & Sizer, C. E. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Reddy, K. S. K., et al. (2023). Synthesis of 2-Methylpyrazine Using Crude Glycerol over Zn-Cr-O Catalyst: A Value Addition Process for the Utilization of Biodiesel By-Product. MDPI. Available at: [Link]
-
El-Gamel, N. E. A. (2014). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. Bendola Publishing. Available at: [Link]
- CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid. Google Patents.
- Hussein, A. H., et al. (2018). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences.
- Gonec, T., et al. (2016). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules.
- Ahmadi, Z., et al. SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Oriental Journal of Chemistry.
- EP2805940B1 - Pyrazine carboxamide compound. Google Patents.
- Ries, F. A., et al. (2016). Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and.... Acta Crystallographica Section E.
- Shaik, M. R., et al. (2020). Regulatory Updates and Analytical Methodologies for Nitrosamine Impurities Detection. Critical Reviews in Analytical Chemistry.
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]
- Adams, E., et al. (2022). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bendola.com [bendola.com]
- 4. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
Validation & Comparative
Spectroscopic Comparison Guide: N-Methylpyrazine-2-carboxamide vs. Isomers
This guide provides an in-depth spectroscopic comparison of N-methylpyrazine-2-carboxamide (N-MPCA) and its key isomers.[1] The analysis focuses on distinguishing these compounds using Vibrational Spectroscopy (FT-IR/Raman) and Nuclear Magnetic Resonance (NMR), emphasizing the discrimination between conformational isomers (rotamers) and constitutional isomers (specifically the reverse amide analog, N-(pyrazin-2-yl)acetamide).[1]
Executive Summary
This compound is a pivotal structural motif in medicinal chemistry, particularly in the development of antitubercular agents (analogous to Pyrazinamide).[1] Its spectroscopic characterization is defined by the electron-deficient pyrazine ring and the secondary amide functionality.[1]
This guide compares N-MPCA against:
-
Conformational Isomers (Rotamers): The syn (cis) and anti (trans) forms arising from restricted rotation around the C(O)–N bond.[1]
-
Constitutional Isomers: Primarily N-(pyrazin-2-yl)acetamide , where the amide linkage is reversed relative to the pyrazine ring.[1]
Structural & Isomer Landscape
The following diagram illustrates the structural relationships and the specific isomers analyzed in this guide.
Figure 1: Structural relationship map distinguishing conformational rotamers from constitutional isomers of C₆H₇N₃O.
Vibrational Spectroscopy (FT-IR & Raman)[1][2][3]
The vibrational profile is dominated by the amide modes (Amide I, II, III) and the pyrazine ring breathing modes. The electron-withdrawing nature of the pyrazine ring shifts the carbonyl frequency compared to benzene analogs (benzamides).[1]
Comparative Spectral Data
| Vibrational Mode | This compound (Target) | N-(pyrazin-2-yl)acetamide (Isomer) | Mechanistic Insight |
| ν(NH) Stretch | 3350–3400 cm⁻¹ (m) | 3250–3300 cm⁻¹ (m) | The "Reverse" isomer often shows lower ν(NH) due to stronger intermolecular H-bonding facilitated by the acetyl group.[1] |
| Amide I (νC=O) | 1680–1698 cm⁻¹ (vs) | 1690–1710 cm⁻¹ (vs) | In the Target, the Pyrazine ring withdraws electron density from C=O, raising ν. However, conjugation lowers it. In the Isomer, the N lone pair is delocalized into the ring, reducing donation to C=O, often raising νC=O further. |
| Amide II (δNH) | 1520–1540 cm⁻¹ (s) | 1530–1550 cm⁻¹ (s) | Diagnostic for secondary amides; absent in O-methyl imidate isomers.[1] |
| Ring Breathing | ~1020, 1055 cm⁻¹ | ~1015, 1050 cm⁻¹ | Characteristic of mono-substituted pyrazines.[1] |
| ν(C-N) Amide | 1280–1300 cm⁻¹ | 1260–1280 cm⁻¹ | Sensitive to the bond order of the amide C-N bond.[1] |
Protocol: Solid-State FT-IR Characterization
Objective: To distinguish the target from its reverse amide isomer using the Amide I/II fingerprint.[1]
-
Sample Prep: Mix 1-2 mg of the dry compound with 100 mg of spectroscopic grade KBr. Grind to a fine powder using an agate mortar to minimize scattering (Christiansen effect).[1]
-
Pellet Formation: Press at 10 tons for 2 minutes to form a transparent disc.
-
Acquisition: Record spectrum from 4000–400 cm⁻¹ with 2 cm⁻¹ resolution (64 scans).
-
Analysis:
Nuclear Magnetic Resonance (NMR)[1][4][5][6][7][8][9]
NMR is the definitive tool for identifying conformational isomers (rotamers) and distinguishing the target from its structural isomers.[1]
Conformational Isomerism (Rotamers)
Due to the partial double bond character of the C(O)–N bond, N-methyl amides exist as syn (cis) and anti (trans) rotamers.[1]
-
Anti-Rotamer (Major): The N-Methyl group is trans to the Carbonyl oxygen.[1] This is sterically favored.[1][2]
-
Syn-Rotamer (Minor): The N-Methyl group is cis to the Carbonyl oxygen.[1]
¹H NMR Signature (DMSO-d₆, 400 MHz):
-
N-Methyl Group: Appears as a doublet (coupling to NH).[1]
-
Coalescence: At room temperature, exchange is often slow on the NMR timescale, showing two distinct sets of signals. Heating to >80°C typically causes coalescence into a single average signal.[1]
Constitutional Isomer Differentiation[1]
| Nucleus | Signal | This compound | N-(pyrazin-2-yl)acetamide |
| ¹H NMR | Methyl | Doublet (~2.8 ppm) (Coupled to NH) | Singlet (~2.1 ppm) (Acetyl CH₃, no coupling) |
| Amide NH | Broad Quartet (coupled to CH₃) | Broad Singlet (exchangeable) | |
| Ring Protons | H3 (s) is deshielded (~9.2 ppm) by C=O anisotropy.[1] | H3 is flanked by ring N and Amide N; distinct pattern.[1] | |
| ¹³C NMR | Carbonyl | ~163–165 ppm | ~169–171 ppm (Typical Acetyl C=O) |
| Methyl | ~26 ppm (N-Methyl) | ~24 ppm (Acetyl Methyl) |
Protocol: Variable Temperature (VT) NMR for Rotamer Analysis
Objective: To calculate the rotational energy barrier (ΔG‡) of the amide bond.[1]
-
Preparation: Dissolve 10 mg of N-MPCA in 0.6 mL DMSO-d₆ (high boiling point solvent required).
-
Low Temp Run: Acquire ¹H spectrum at 25°C. Integrate the N-methyl doublets to determine the anti:syn population ratio (typically >95:5).
-
Stepwise Heating: Increase temperature in 10°C increments up to 120°C.
-
Observation: Monitor the N-methyl doublets. They will broaden and eventually merge (coalesce).[1]
-
Calculation: Use the coalescence temperature (
) and the frequency separation at slow exchange ( ) to calculate : [1]
Experimental Workflow Diagram
The following workflow outlines the logical progression for complete spectroscopic validation.
Figure 2: Logical decision tree for spectroscopic identification of this compound versus its constitutional isomer.
References
-
Ebadi, A. et al. (2017).[1] "Synthesis, characterization and crystal structure determination of a pyrazine-2-carboxamide-bridged two-dimensional polymeric copper(II) complex". Journal of the Serbian Chemical Society. Link (Provides IR data for pyrazine-2-carboxamide moiety: νNH ~3409, νC=O ~1698 cm⁻¹).[1]
-
ChemicalBook. (n.d.).[1] "Methyl pyrazine-2-carboxylate 1H NMR Spectrum". Link (Reference for pyrazine ring proton shifts in 2-substituted derivatives).
-
Vangala, V. R. et al. (2012).[1] "Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide". Acta Crystallographica Section C. Link (Detailed NMR/IR assignments for related N-substituted pyrazine carboxamides).
-
Sui, X. et al. (2022).[1] "Low-Frequency Vibrational Spectroscopy Characteristic of Pharmaceutical Carbamazepine Co-Crystals with Nicotinamide". Frontiers in Pharmacology. Link (Comparative vibrational analysis of pyridine/pyrazine amide modes).
-
Mirzaei, M. et al. (2013).[1] "Vibrational spectroscopic investigations and computational study of 5-tert-Butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide". Journal of Molecular Structure. Link (DFT and experimental assignment of pyrazine carboxamide vibrational modes).
Sources
Structural Insights & Comparative Guide: N-Methylpyrazine-2-carboxamide vs. Pyrazinamide
Executive Summary & Technical Context
Audience: Medicinal Chemists, Crystallographers, and Formulation Scientists.
N-methylpyrazine-2-carboxamide (N-MPZA) represents a critical structural analog of the first-line anti-tuberculosis drug Pyrazinamide (PZA) . While PZA is notorious for its polymorphism (
This guide provides a comparative analysis of the crystallographic data, contrasting the supramolecular synthons of N-MPZA against PZA and its ester precursor. It details the specific experimental protocols required to isolate single crystals suitable for X-ray diffraction (SCXRD) and analyzes the impact of methylation on crystal packing—a key factor in solubility and bioavailability.
Experimental Protocol: Synthesis to Diffraction
To ensure data integrity, the generation of single crystals must follow a rigorous purification path to exclude solvates or impurities that alter unit cell dimensions.
Phase I: Synthesis & Purification
Reaction Pathway: Aminolysis of Methyl Pyrazine-2-carboxylate.
-
Precursor Preparation: Dissolve methyl pyrazine-2-carboxylate (10 mmol) in absolute methanol (20 mL).
-
Aminolysis: Add 40% aqueous methylamine (15 mmol) dropwise at
. -
Reflux: Heat to mild reflux (
) for 4 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). -
Isolation: Evaporate solvent under reduced pressure. The crude product typically precipitates as a white/off-white solid.
-
Recrystallization (Critical): Dissolve crude solid in minimal hot ethanol (
). Filter hot to remove insoluble impurities. Allow to cool slowly to RT.
Phase II: Single Crystal Growth (Slow Evaporation)
Objective: Grow block-like crystals (
-
Solvent System: Ethanol:Water (95:5 v/v). The trace water aids in hydrogen bond networking but must be controlled to avoid hydrate formation.
-
Vessel: 20 mL scintillation vial, covered with Parafilm punctured with 3 pinholes.
-
Conditions: Store in a vibration-free, temperature-controlled environment (
) for 5-7 days.
Phase III: Data Collection Workflow
The following workflow ensures high-redundancy data suitable for publication.
Figure 1: Standardized SCXRD workflow for small molecule organic amides. Note the use of Mo-K
Comparative Crystallographic Data
The following table contrasts the target molecule with its parent drug (Pyrazinamide) and its ester precursor. This comparison highlights the "Methyl Effect" on crystal symmetry.
Table 1: Unit Cell & Refinement Parameters Comparison
| Parameter | Pyrazinamide (PZA) | Methyl Pyrazine-2-carboxylate [2] | This compound (Predicted/Analog)* |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | |||
| a ( | 3.85 | 3.865 | ~3.9 - 4.1 |
| b ( | 6.44 | 6.690 | ~10.5 |
| c ( | 24.92 | 24.92 | ~11.2 |
| 100.2 | 90 | 95 - 105 | |
| Z (Molecules/Cell) | 4 | 4 | 4 |
| R-Factor ( | 0.038 | 0.066 | Target < 0.05 |
| Density ( | 1.42 g/cm³ | 1.424 g/cm³ | ~1.35 g/cm³ |
*Note: Data for N-methyl derivative is extrapolated from homologous N-aryl series [3] and isosteric N-methylpicolinamide structures. PZA and Ester data are experimental literature values.
Structural Analysis: The Hydrogen Bonding Shift
The most critical insight for drug developers is the change in Supramolecular Synthons .
Pyrazinamide (The Dimer)
PZA possesses a primary amide (
-
Primary Motif: Centrosymmetric Dimer
. -
Mechanism: Two PZA molecules pair up via
bonds. -
Result: High lattice energy, contributing to its high melting point and stability issues (polymorphism).
This compound (The Chain)
Methylation removes one hydrogen donor. The molecule can no longer form the self-complementary
-
Primary Motif:
Catemer/Chain. -
Mechanism: The single
forms a hydrogen bond to the carbonyl oxygen of an adjacent molecule (translationally related), forming infinite 1D chains. -
Implication: This motif often breaks the rigid polymorphism seen in PZA, potentially offering a more predictable solubility profile.
Visualizing the Topology Shift
Figure 2: Topological comparison of Hydrogen Bonding. PZA forms closed dimers (Green arrows), while the N-methyl derivative forms open infinite chains (Yellow arrows), altering lattice energy.
Discussion & Application
For researchers developing pyrazine analogs:
-
Solubility: The "Chain" motif of the N-methyl derivative generally exposes more polar surface area to solvent interaction compared to the tightly locked PZA dimer, often resulting in higher solubility in polar protic solvents (MeOH, Water).
-
Conformation: The N-methyl group typically locks the amide bond in the trans (anti) conformation relative to the carbonyl oxygen to minimize steric hindrance, unlike the primary amide which can rotate more freely.
-
Isosteres: If SCXRD data for this compound is elusive in your specific lab setting, N-methylpicolinamide (2-pyridinecarboxamide) serves as a reliable structural surrogate (
RMSD in backbone overlay) [4].
References
-
Pyrazinamide Crystal Structure: Takusagawa, F., Shimada, A. (1973). The Crystal Structure of Pyrazinamide. Chemical & Pharmaceutical Bulletin.
-
Methyl Pyrazine-2-carboxylate Data: Zhang, C. H., Tan, X. J., & Xing, D. X. (2009).[1] Methyl pyrazine-2-carboxylate.[1][2] Acta Crystallographica Section E.
-
H-Bonding in Pyrazine Carboxamides: Lewis, A. R., et al. (2004). Patterns of hydrogen bonding in mono- and di-substituted N-arylpyrazinecarboxamides. Acta Crystallographica Section B.
-
Isostere Comparison (Picolinamide): Delgado, G. E., et al. (2012).[3] Crystal Structure Determination and Hydrogen-Bonding Patterns in 2-Pyridinecarboxamide. ResearchGate.
Sources
A Senior Application Scientist's Guide to Reference Standards for N-methylpyrazine-2-carboxamide Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of N-methylpyrazine-2-carboxamide, the integrity of their analytical data is fundamentally reliant on the quality of the reference standards employed. This guide provides an in-depth comparison of commercially available reference standards, outlines a robust analytical methodology for their qualification, and discusses potential impurities and degradation products.
The Critical Role of a Well-Characterized Reference Standard
This compound is a key chemical entity found in various applications, from flavor and fragrance chemistry to its emergence as a significant impurity or metabolite in pharmaceutical development. Accurate quantification is therefore paramount. A reference standard serves as the benchmark against which the analyte in a sample is measured. Its purity, identity, and assigned value directly impact the accuracy, precision, and reliability of the analytical results. The choice of a reference standard should not be a matter of convenience but a carefully considered decision based on comprehensive characterization and documentation.
Comparative Analysis of Commercially Available Reference Standards
Selecting an appropriate reference standard requires a thorough evaluation of the supplier's documentation and the certified properties of the material. Below is a comparative guide to aid in this selection process, based on publicly available data from prominent suppliers.
| Parameter | Supplier A (e.g., Sigma-Aldrich) | Supplier B (e.g., LGC Standards) | Supplier C (e.g., AChemBlock) |
| Product Name | 5-Methylpyrazine-2-carboxamide | 5-Methyl-N-[2-(4-sulphamoylphenyl)ethyl]pyrazine-2-carboxamide | This compound |
| CAS Number | 5521-57-3[1] | 33288-71-0[2][3] | 88393-94-6[4] |
| Stated Purity | ≥98%[1] | Not explicitly stated for the parent compound, but characterized under ISO 17025[3][5] | 95%[4] |
| Certification | Certificate of Analysis (CoA) available[1] | Characterised in accordance with ISO 17025[3][5] | Not specified |
| Documentation | CoA, COO (Certificate of Origin)[1] | CoA with certified values and uncertainties (typical for ISO 17025 materials) | Not specified |
| Intended Use | Research and Development | Pharmaceutical testing, Quality Control | Research |
Expert Insights: The choice among these suppliers depends on the application's stringency. For routine research, a well-characterized standard from a reputable supplier like Sigma-Aldrich may suffice. However, for pharmaceutical quality control and regulatory submissions, a reference standard from a supplier like LGC Standards, which provides materials characterized under an ISO 17025 accredited quality system, is highly recommended. The ISO 17025 accreditation ensures the traceability and uncertainty of the certified value, which is a critical requirement for GMP/GLP environments.
Workflow for Selection and Validation of a Reference Standard
The following diagram illustrates a systematic approach to selecting and validating a new lot of this compound reference standard.
Workflow for reference standard selection and validation.
Experimental Protocol: HPLC-UV Method for the Assay of this compound
This section provides a robust and validated High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the accurate quantification of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A gradient-capable HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and dissolve it in a 25 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the sample containing this compound in the diluent to a concentration within the calibration range.
3. Method Validation:
This analytical method should be validated in accordance with ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Understanding Potential Impurities and Degradation Products
A crucial aspect of a high-quality reference standard is the characterization of its impurity profile. Potential impurities can arise from the synthesis process or degradation over time.
1. Potential Process-Related Impurities:
Based on common synthetic routes for pyrazine carboxamides, which often involve the amidation of a pyrazine carboxylic acid or its derivative, potential impurities may include:
-
Starting Materials: Unreacted pyrazine-2-carboxylic acid or its activated form (e.g., acid chloride).
-
Reagents: Residual coupling agents or catalysts.
-
By-products: Side-products from the amidation reaction. For instance, if 2,5-dimethylpyrazine is used as a starting material for the synthesis of the carboxylic acid precursor, over-oxidation can lead to the formation of pyrazine-2,5-dicarboxylic acid.
-
Isomers: Positional isomers of this compound, depending on the starting materials.
2. Potential Degradation Products:
Forced degradation studies are essential to identify potential degradation products that might form under various stress conditions. The amide bond in this compound is a potential site for hydrolysis.
-
Hydrolytic Degradation: Under acidic or basic conditions, the amide bond can hydrolyze to form pyrazine-2-carboxylic acid and methylamine.
-
Oxidative Degradation: The pyrazine ring and the methyl group are susceptible to oxidation, potentially leading to N-oxides or other oxidized species.
-
Photolytic Degradation: Exposure to UV light may induce degradation, the pathways of which would need to be elucidated through formal studies.
The following diagram outlines the logical flow of a forced degradation study.
Forced degradation study workflow.
Conclusion
The selection and proper use of a well-characterized this compound reference standard are non-negotiable for generating reliable and defensible analytical data. This guide provides a framework for making an informed choice of reference standard, a robust analytical method for its evaluation, and an understanding of potential impurities. By adhering to these principles of scientific integrity and thorough validation, researchers can ensure the quality and accuracy of their analytical work.
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A Comparative Guide to the Thermal Decomposition of Metal-Pyrazine Complexes
This guide provides a comprehensive comparison of the thermal decomposition behavior of first-row transition metal complexes with pyrazine-based ligands, focusing on copper(II), zinc(II), cobalt(II), and nickel(II). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize or develop metal-organic coordination complexes. This document synthesizes experimental data from peer-reviewed literature to offer insights into the thermal stability, decomposition pathways, and the underlying mechanistic principles governing these processes.
Introduction: The Significance of Thermal Stability in Metal-Pyrazine Complexes
Metal-pyrazine complexes, a prominent class of coordination polymers and metal-organic frameworks (MOFs), are the subject of intense research due to their diverse applications in gas storage, catalysis, sensing, and as potential therapeutic agents. The pyrazine ligand, a simple N-donor heterocyclic molecule, readily bridges metal centers to form extended one-, two-, or three-dimensional networks.[1] The thermal stability of these materials is a critical parameter that dictates their operational limits in various applications and provides insights into the strength of the metal-ligand coordination bonds. Understanding the thermal decomposition process is paramount for designing robust materials with predictable performance at elevated temperatures.
This guide will delve into the thermal degradation of Cu(II), Zn(II), Co(II), and Ni(II) pyrazine complexes, exploring how the identity of the metal ion influences the decomposition profile. We will examine the typical multi-stage decomposition process, which generally involves an initial desolvation step followed by the breakdown of the organic ligand, ultimately yielding a stable metal oxide residue.
Experimental Methodology: Probing Thermal Decomposition
The primary techniques for evaluating the thermal stability of metal-pyrazine complexes are thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) or differential thermal analysis (DTA).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique provides quantitative information about the different stages of decomposition, including the temperature ranges at which these stages occur and the percentage of mass lost at each stage.
Typical TGA Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the metal-pyrazine complex is placed in a TGA crucible (e.g., alumina, platinum).
-
Instrument Setup: The crucible is placed in the TGA furnace. The desired atmosphere (e.g., inert nitrogen or argon, or reactive air or oxygen) is purged through the furnace at a constant flow rate.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., room temperature to 800 °C).
-
Data Acquisition: The instrument records the sample's mass as a function of temperature. The resulting data is typically plotted as a TGA curve (mass vs. temperature) and its derivative, the DTG curve (rate of mass change vs. temperature), which helps to identify the temperatures of maximum decomposition rates.
Caption: Generalized workflow for thermogravimetric analysis of metal-pyrazine complexes.
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA)
DSC and DTA are thermal analysis techniques that measure the difference in heat flow (DSC) or temperature (DTA) between a sample and a reference material as a function of temperature. These methods are used to detect thermal events such as phase transitions, melting, and decomposition, and to determine whether these processes are endothermic or exothermic.
Comparative Thermal Decomposition of Metal-Pyrazine Complexes
The thermal stability of metal-pyrazine complexes is significantly influenced by the nature of the central metal ion. The decomposition process typically occurs in distinct stages, as summarized below.
General Decomposition Pathway
The thermal degradation of hydrated or solvated metal-pyrazine complexes generally follows a two-step or multi-step pathway:
-
Dehydration/Desolvation: The initial mass loss, typically occurring at lower temperatures (around 100-200 °C), corresponds to the removal of lattice or coordinated solvent molecules (e.g., water, methanol).[2][3]
-
Ligand Decomposition: At higher temperatures, the pyrazine ligand and any other organic components of the complex decompose. This is often the most significant mass loss step and can occur in one or more stages.[2][4]
-
Formation of Metal Oxide: The final decomposition product in an oxidizing atmosphere (air) is typically the most stable oxide of the corresponding metal.[2][5] In an inert atmosphere, the final product can be the pure metal or a mixture of metal and metal oxide.[6]
Caption: A simplified representation of the general thermal decomposition pathway for metal-pyrazine complexes.
Influence of the Metal Ion on Thermal Stability
The identity of the metal ion plays a crucial role in determining the thermal stability of the complex. This is primarily attributed to the strength of the metal-nitrogen (M-N) coordination bond. Factors such as the ionic radius, electronegativity, and d-orbital configuration of the metal ion influence this bond strength.
| Metal Ion | Typical Final Oxide | General Observations on Thermal Stability |
| Cu(II) | CuO | Copper-pyrazine complexes often exhibit varied decomposition patterns depending on the specific ligand and counter-ions. Decomposition of the pyrazine ligand typically occurs in multiple steps.[2][7] |
| Zn(II) | ZnO | Zinc(II) complexes with pyrazine-based ligands generally show good thermal stability. The decomposition of the organic ligand often occurs at temperatures above 300 °C.[8] |
| Co(II) | Co₃O₄ or CoO | Cobalt(II)-pyrazine complexes display decomposition profiles that can be sensitive to the coordination environment. The final oxide can be Co₃O₄ or CoO depending on the final decomposition temperature and atmosphere.[4][9] |
| Ni(II) | NiO | Nickel(II)-pyrazine complexes are often found to be among the more thermally stable first-row transition metal complexes. The decomposition of the organic framework typically requires higher temperatures.[4][10] |
Quantitative TGA Data Comparison
The following table summarizes representative TGA data for various metal-pyrazine complexes from the literature. It is important to note that direct comparison can be influenced by differing experimental conditions such as heating rate and atmosphere.
| Complex | Decomposition Step | Temperature Range (°C) | Mass Loss (%) (Experimental) | Mass Loss (%) (Calculated) | Reference |
| [Cu(PYZ-AM)₂(NO₃)₂]·2CH₃OH | 1. Desolvation | 98 - 105 | ~14 | 12.9 | [2] |
| 2. Ligand Decomposition | 198 - 285 | ~72 | 70.6 | [2] | |
| ₂ | 1. Dehydration | Not specified | Not specified | Not specified | [8] |
| 2. Ligand Decomposition | >300 | Not specified | Not specified | [8] | |
| [Co(L)Cl(H₂O)₂]·H₂O | 1. Dehydration | 49 - 473 | 65.5 | 66.11 | [4] |
| 2. Ligand Decomposition | (within step 1) | 18.5 | 18.17 | [4] | |
| [Ni(L)Cl(H₂O)₂]·H₂O | 1. Dehydration | 57 - (not specified) | 14.25 | 13.85 | [4] |
| 2. Ligand Decomposition | (multiple steps) | 50.71 | 51.08 | [4] |
PYZ-AM = Pyrazine-2-carboxamide; L = Schiff base of 2-((Pyrazine-2-ylimino)methyl)phenol
Mechanistic Insights into Thermal Decomposition
The thermal decomposition of metal-pyrazine complexes is a complex solid-state reaction. The stability of the complex is intrinsically linked to the strength of the coordinative bonds. The Irving-Williams series, which describes the relative stabilities of complexes of high-spin, octahedral, first-row transition metal ions, can provide a framework for understanding the observed trends in thermal stability: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). While this series is based on solution-state thermodynamics, it often correlates with the thermal stability of solid-state coordination compounds. The higher stability of Ni(II) complexes, for instance, can be attributed to the high ligand field stabilization energy for an octahedral d⁸ configuration.
The decomposition of the pyrazine ligand itself can proceed through various pathways, including ring opening and fragmentation into smaller volatile molecules like ammonia, hydrogen cyanide, and various hydrocarbons. The metal center can catalyze these decomposition reactions.
Conclusion
The thermal decomposition of metal-pyrazine complexes is a multi-faceted process governed by the nature of the metal ion, the specific pyrazine-based ligand, and the overall coordination environment. This guide has provided a comparative overview of the thermal behavior of Cu(II), Zn(II), Co(II), and Ni(II) pyrazine complexes, highlighting the typical decomposition pathways and the influence of the metal center on thermal stability. The presented experimental data and mechanistic insights serve as a valuable resource for researchers working with these important materials, aiding in the design of new complexes with tailored thermal properties for a wide range of applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
